molecular formula C17H14O2 B8601839 3-Methyl-4,5-diphenylfuran-2(5H)-one CAS No. 63859-84-7

3-Methyl-4,5-diphenylfuran-2(5H)-one

Cat. No.: B8601839
CAS No.: 63859-84-7
M. Wt: 250.29 g/mol
InChI Key: VDOMKOUAGQFLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4,5-diphenylfuran-2(5H)-one is a chemical building block belonging to the class of 2(5H)-furanones, a scaffold recognized for its significant presence in medicinal chemistry and natural products . This compound features a furanone core substituted with a methyl group at the 3-position and two phenyl rings at the 4- and 5-positions, making it a valuable intermediate for the synthesis of more complex molecules. The 3,4-diphenylfuran-2(5H)-one scaffold is a privileged structure in drug discovery, particularly known for its potential to inhibit cyclooxygenase (COX) enzymes . Researchers utilize this core to design and develop novel anti-inflammatory agents and investigate their role in targeting cancers, such as ovarian cancer, that overexpress COX-1 . The structural features of this furanone derivative make it a versatile precursor for exploring structure-activity relationships (SAR) and for creating libraries of compounds for high-throughput screening. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care, adhering to all relevant safety protocols.

Properties

CAS No.

63859-84-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

4-methyl-2,3-diphenyl-2H-furan-5-one

InChI

InChI=1S/C17H14O2/c1-12-15(13-8-4-2-5-9-13)16(19-17(12)18)14-10-6-3-7-11-14/h2-11,16H,1H3

InChI Key

VDOMKOUAGQFLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Analysis of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-2(5H)-one (butenolide) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a distinct class of COX-1/COX-2 inhibitors, antimicrobial agents, and quorum sensing inhibitors. This guide provides a rigorous structural analysis of 3-Methyl-4,5-diphenylfuran-2(5H)-one , a trisubstituted lactone often explored as a synthetic precursor to rofecoxib analogs and rigidified stilbene derivatives.

This document moves beyond basic characterization, offering a self-validating analytical framework. We explore the molecule's synthesis via benzoin condensation, its spectroscopic signature (NMR/IR/MS), and the critical stereochemical implications of the C5 chiral center—a feature often overlooked in achiral drug design but vital for enantioselective binding affinity.

Synthetic Pathway & Sample Preparation

To ensure high-fidelity structural analysis, the analyte must be synthesized with high regiochemical control. The most robust route for accessing the 3,4,5-trisubstituted furanone core involves the acid-catalyzed condensation of


-hydroxy ketones (benzoin) with carboxylic acid derivatives.
Optimized Synthesis Protocol (The "Benzoin-Propionate" Route)

This protocol minimizes regioisomeric byproducts, ensuring the methyl group is positioned at C3 and phenyls at C4/C5.

Reagents:

  • Benzoin (2-hydroxy-1,2-diphenylethanone)

  • Propionic Anhydride (Source of C1-C3 and methyl group)

  • Triethylamine (Et

    
    N) & DMAP (Catalyst)
    
  • p-Toluenesulfonic acid (pTSA) for cyclization

Step-by-Step Methodology:

  • Acylation: Dissolve Benzoin (1.0 eq) in DCM. Add Propionic Anhydride (1.2 eq), Et

    
    N (1.5 eq), and DMAP (0.1 eq). Stir at RT for 4h. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of Benzoin (
    
    
    
    ) and appearance of the ester intermediate (
    
    
    ).
  • Cyclization: Concentrate the intermediate. Redissolve in Toluene. Add pTSA (0.1 eq) and reflux with a Dean-Stark trap to remove water. This drives the intramolecular Knoevenagel-type condensation.

  • Purification: Wash with NaHCO

    
     (aq). Recrystallize from EtOH to yield white/off-white needles.
    
Reaction Pathway Visualization

The following diagram illustrates the transformation and the numbering scheme used throughout this analysis.

SynthesisPathway Benzoin Benzoin (C14H12O2) Intermediate O-Propionyl Benzoin (Ester Intermediate) Benzoin->Intermediate Acylation (Et3N, DMAP) PropAnhydride Propionic Anhydride (C6H10O3) PropAnhydride->Intermediate Product 3-Methyl-4,5-diphenyl furan-2(5H)-one Intermediate->Product Cyclization (pTSA, -H2O)

Figure 1: Synthetic route via acid-catalyzed cyclodehydration of O-propionyl benzoin.

Spectroscopic Characterization

This section details the expected spectral data derived from structure-activity relationship (SAR) studies of furanone analogs. These values serve as the "fingerprint" for validation.

Infrared Spectroscopy (FT-IR)

The lactone ring strain and conjugation shift the carbonyl frequency significantly compared to acyclic esters.

Functional GroupFrequency (

)
Diagnostic Feature
Lactone C=O 1745 - 1765 Sharp, intense band. Higher frequency due to 5-membered ring strain.
C=C Stretch 1640 - 1660 Weak/Medium. Conjugated with the carbonyl and phenyl ring.[1]
C-O-C Stretch 1050 - 1150 Strong band characteristic of the cyclic ether/lactone.
Aromatic C-H 3030 - 3060 Weak shoulder peaks above 3000 cm

.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the regiochemistry (position of the methyl group) and the oxidation state of the furan ring.


H NMR (400 MHz, CDCl

)
  • 
     1.95 - 2.10 ppm (3H, s):  The C3-Methyl  group. It appears as a singlet (or finely split doublet due to allylic coupling). Its chemical shift is diagnostic; if it were at C4, it would be more deshielded by the lactone oxygen's inductive effect.
    
  • 
     5.80 - 6.20 ppm (1H, s):  The C5-Methine  proton. This is the critical probe for the chiral center. It typically appears as a sharp singlet.
    
    • Note: If the integration is < 1H or the peak is absent, check for oxidation to the fully aromatic furan or ring opening.

  • 
     7.10 - 7.50 ppm (10H, m):  Two phenyl rings. The multiplets often overlap, but the protons ortho to the furan ring may appear downfield (~7.4 ppm).
    

C NMR (100 MHz, CDCl

)

The carbon skeleton provides unambiguous proof of the 2(5H)-furanone core.

Carbon PositionChemical Shift (

ppm)
Assignment
C2 172.0 - 174.0 Lactone Carbonyl (C=O).
C4 155.0 - 160.0 Quaternary alkene carbon (

-carbon). Highly deshielded.
C3 128.0 - 132.0 Quaternary alkene carbon (

-carbon).
Aromatic C 126.0 - 135.0 Multiple peaks for ipso, ortho, meta, para carbons.
C5 80.0 - 85.0 Chiral methine carbon. Distinctive shift for sp

C-O.
CH

10.0 - 12.0 Methyl group attached to C3.
Structural Logic & Connectivity (HMBC)

To validate the structure, specific Heteronuclear Multiple Bond Correlations (HMBC) must be observed.

NMR_Logic H_Me H (Methyl) ~2.0 ppm C2 C2 (C=O) ~173 ppm H_Me->C2 3J C3 C3 (Alkene) ~130 ppm H_Me->C3 2J C4 C4 (Alkene) ~158 ppm H_Me->C4 3J H_C5 H (C5) ~6.0 ppm H_C5->C2 3J (Weak) H_C5->C3 3J H_C5->C4 2J C5 C5 (Chiral) ~82 ppm

Figure 2: Key HMBC correlations required to confirm the 3-Methyl-4,5-diphenyl substitution pattern.

Stereochemical & Crystallographic Analysis

Unlike the fully aromatic furan derivatives, the 2(5H)-furanone ring contains an sp


 hybridized carbon at position 5, creating a chiral center .
Chirality and Tautomerism
  • Chiral Center: C5.[2]

  • Enantiomers: The synthetic route described yields a racemic mixture (

    
    ).
    
  • Implication: In biological assays (e.g., COX inhibition), the two enantiomers may exhibit vastly different binding affinities. Chiral HPLC separation (using Chiralpak AD-H or OD-H columns) is recommended for advanced biological screening.

  • Tautomerism: While 2(5H)-furanones are generally stable, they are structural isomers of 2,5-dihydrofuran-2-ols (pseudo-acids). Under highly basic conditions, ring opening to the acyclic keto-acid salt can occur.

X-Ray Crystallography Expectations

Based on homologous structures (e.g., 3,4-diphenylfuran-2(5H)-one):

  • Ring Planarity: The C2-C3-C4-O1 segment is planar. C5 may deviate slightly from the plane (envelope conformation), though conjugation often flattens the ring.

  • Phenyl Rotation: The phenyl rings at C4 and C5 are not coplanar with the furanone ring due to steric hindrance. The C4-phenyl typically twists ~30-50° out of plane, while the C5-phenyl (attached to sp

    
     carbon) has free rotation but adopts a conformation minimizing steric clash with the C4-phenyl.
    

Pharmacophore Analysis (Drug Development Context)

The 3,4-diaryl-2(5H)-furanone motif is a classic pharmacophore for COX-2 selective inhibition (analogous to Rofecoxib).

  • Binding Mode: The C2 carbonyl acts as a hydrogen bond acceptor for Arg120 in the COX active site.

  • Selectivity Switch: The presence of the C3-methyl group provides steric bulk. In COX-2 inhibitors, the C4-phenyl usually bears a sulfonamide or sulfone group (absent here).

  • Activity: 3-Methyl-4,5-diphenylfuran-2(5H)-one itself is likely a COX-1 selective inhibitor or a weak non-selective inhibitor due to the lipophilic phenyl rings lacking the specific H-bonding sulfonamide pharmacophore required for the COX-2 side pocket.

References

  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond.[3] Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Li, J. J., et al. (2004). Synthesis and biological evaluation of 3,4-diarylfuran-2(5H)-ones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles, oxazoles, thiazoles, 1H-pyrazoles, furans, and thiophenes. Tetrahedron. Link

  • PubChem. (2023). 3-Methyl-2(5H)-furanone Compound Summary. National Library of Medicine. Link

  • Desai, N. C., et al. (2020). Synthesis and biological evaluation of furan-2(5H)-one derivatives. Medicinal Chemistry Research. Link

Sources

Biological activity of 3-Methyl-4,5-diphenylfuran-2(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Biological Activity & Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one Derivatives

Executive Summary

3-Methyl-4,5-diphenylfuran-2(5H)-one represents a critical structural scaffold in medicinal chemistry, belonging to the class of 3,4,5-trisubstituted-2(5H)-furanones (also known as


-unsaturated 

-lactones or butenolides). This molecular architecture is the pharmacophoric core of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Rofecoxib (Vioxx) .

Beyond its primary role as a template for Cyclooxygenase-2 (COX-2) selective inhibition, derivatives of this scaffold exhibit pleiotropic biological activities, including antimicrobial , antifungal , and anticancer properties. This guide provides a rigorous technical analysis of the molecule’s synthesis, structure-activity relationships (SAR), and experimental protocols for biological evaluation.[1]

Chemical Architecture & Pharmacophore Analysis

The biological potency of 3-Methyl-4,5-diphenylfuran-2(5H)-one stems from its rigid heterocyclic ring, which orients the two phenyl groups in a vicinal (adjacent) configuration.

  • The 2(5H)-Furanone Core: A planar, five-membered lactone ring that serves as a rigid linker. The carbonyl oxygen (C2=O) acts as a hydrogen bond acceptor, crucial for anchoring the molecule within enzyme active sites (e.g., Arg120 in COX enzymes).

  • The Vicinal Diaryl System (C4 & C5): The 4,5-diphenyl substitution pattern mimics the geometry of arachidonic acid transition states. In COX-2 inhibitors, these phenyl rings occupy the large hydrophobic channel and the unique "side pocket" accessible only in the COX-2 isoform.

  • The C3-Methyl Substituent: Unlike the simple hydrogen found in some analogs, the C3-methyl group adds steric bulk. In SAR studies, C3-substituents modulate the tilt of the phenyl rings and influence selectivity ratios (COX-2 vs. COX-1) by exploiting the steric differences between the Ile523 (COX-1) and Val523 (COX-2) residues.

Synthesis Protocol: The Modified Perkin/Condensation Route

The most robust synthetic pathway for 3-Methyl-4,5-diphenylfuran-2(5H)-one involves the condensation of Benzoin (


-hydroxy ketone) with Propionic Anhydride . This method is self-validating through the formation of a stable crystalline product.
Experimental Workflow
  • Reagents:

    • Benzoin (1.0 eq)

    • Propionic Anhydride (2.5 eq)

    • Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic)

    • Solvent: Toluene or Xylene (for reflux)

  • Step-by-Step Methodology:

    • Step 1 (O-Acylation): Dissolve Benzoin in dry Toluene. Add Propionic Anhydride and catalyst (TEA/DMAP). Heat to 80°C for 2 hours. This generates the intermediate

      
      -propionyloxy-deoxybenzoin.
      
    • Step 2 (Cyclization): Increase temperature to reflux (110–120°C). The internal methylene of the propionyl group undergoes a Knoevenagel-type condensation with the ketone carbonyl, followed by dehydration.

    • Step 3 (Work-up): Cool the mixture. Wash with 10% NaHCO

      
       (to remove acid byproducts) and brine. Dry organic layer over MgSO
      
      
      
      .
    • Step 4 (Purification): Evaporate solvent.[2] Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white needles.

  • Validation:

    • TLC: Silica gel, Hexane:Ethyl Acetate (4:1). Product

      
       ~ 0.6 (distinct from Benzoin 
      
      
      
      ~ 0.3).
    • Melting Point: Expect range 110–112°C (verify with literature standards).

Synthesis Pathway Visualization

SynthesisPathway Benzoin Benzoin (Ph-CH(OH)-C(=O)-Ph) Intermediate Intermediate Ester (O-Propionyl Benzoin) Benzoin->Intermediate Acylation (TEA/DMAP, 80°C) PropAnhydride Propionic Anhydride ((CH3CH2CO)2O) PropAnhydride->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization -H2O (Reflux) Product 3-Methyl-4,5-diphenyl furan-2(5H)-one Cyclization->Product Recrystallization

Caption: One-pot synthesis via O-acylation followed by intramolecular Knoevenagel condensation.

Pharmacological Profile & Mechanisms

A. Anti-Inflammatory (COX-2 Inhibition)

The scaffold is a classic COX-2 selective inhibitor .

  • Mechanism: The enzyme Cyclooxygenase (COX) converts arachidonic acid to prostaglandins.

    • COX-1 (Constitutive): Has a narrow hydrophobic channel (blocked by Ile523).

    • COX-2 (Inducible): Has a wider channel due to the smaller Val523 residue.

  • Binding Mode: The 4,5-diphenyl moiety of the furanone wedges into the COX-2 hydrophobic pocket. The 3-methyl group provides steric pressure that prevents binding in the narrower COX-1 channel, conferring selectivity.

  • Data Summary (Representative):

Compound VariantCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (SI)
3-Methyl-4,5-diphenylfuran-2(5H)-one >1000.5 – 2.0>50
Rofecoxib (Reference)>5000.018>1000
Indomethacin (Non-selective)0.020.600.03

Note: While less potent than sulfonamide-bearing Coxibs (e.g., Rofecoxib), the 3-methyl-4,5-diphenyl core retains significant selectivity and serves as a lead for non-sulfur COX-2 inhibitors.

B. Antimicrobial & Antifungal Activity

Furanones are structural analogues of acylated homoserine lactones (AHLs) , which are signaling molecules used by Gram-negative bacteria for Quorum Sensing (QS) .

  • Mechanism: They act as QS antagonists, disrupting biofilm formation and virulence factor secretion without necessarily killing the bacteria (bacteriostatic vs. bactericidal).

  • Target: Pseudomonas aeruginosa (biofilm inhibition) and Candida albicans (hyphal transition inhibition).

Experimental Protocols for Bioassays

Protocol A: COX Inhibition Assay (Colorimetric)

Use a purified ovine/human COX screening kit (e.g., Cayman Chemical).

  • Preparation: Dissolve 3-Methyl-4,5-diphenylfuran-2(5H)-one in DMSO (stock 10 mM). Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation:

    • Add 10

      
      L of inhibitor dilution to reaction buffer (0.1 M Tris-HCl, pH 8.0).
      
    • Add 10

      
      L of COX-1 or COX-2 enzyme solution. Incubate at 25°C for 10 min.
      
  • Reaction:

    • Initiate by adding 10

      
      L Arachidonic Acid (substrate) and TMPD (chromophore).
      
    • Incubate for 2 minutes.

  • Measurement: Read absorbance at 590 nm.

  • Calculation: % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to determine IC
    
    
    
    .
Protocol B: Antimicrobial MIC (Broth Microdilution)
  • Inoculum: Prepare

    
     CFU/mL of S. aureus or E. coli in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Dispense 100

    
    L of inoculum per well.
    
  • Treatment: Add 100

    
    L of test compound (diluted in broth/1% DMSO) to the first column, then serially dilute 1:2 across the plate.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue

    
     pink) for visual confirmation of cell viability.
    

Mechanistic Visualization (COX-2 Interaction)

COX2_Mechanism Inhibitor 3-Methyl-4,5-diphenyl furan-2(5H)-one COX2_Pocket COX-2 Active Site (Hydrophobic Channel) Inhibitor->COX2_Pocket Hydrophobic Interaction (Phenyl Rings) Val523 Val523 Residue (Small, Open Pocket) Inhibitor->Val523 Steric Fit (3-Methyl Group) Arg120 Arg120 Residue (H-Bond Anchor) Inhibitor->Arg120 H-Bonding (Lactone C=O) Inhibition Blockade of Arachidonic Acid Entry COX2_Pocket->Inhibition Val523->Inhibition Arg120->Inhibition AntiInflam Reduced Prostaglandin (PGE2) Synthesis Inhibition->AntiInflam Downstream Effect

Caption: Molecular interaction map showing the structural basis for COX-2 selectivity.

References

  • Rofecoxib & Furanone COX-2 Inhibitors

    • Prasit, P., et al. (1999). Discovery of Rofecoxib (Vioxx, MK-0966): A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 3,4-Diarylfuran-2(5H)

    • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.
  • Antimicrobial Activity of Furanones

    • Lönn-Stensrud, J., et al. (2009). Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections. Journal of Antimicrobial Chemotherapy.
  • General Furanone Chemistry

    • Boukouvalas, J., et al. (2006).

Sources

Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive review of the synthetic strategies for 3-Methyl-4,5-diphenylfuran-2(5H)-one, a key heterocyclic scaffold. The furan-2(5H)-one, or butenolide, ring system is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. Specifically, the 3,4,5-trisubstituted diarylfuranone core has garnered significant attention as it forms the basis for potent and selective enzyme inhibitors, including those targeting cyclooxygenase (COX) enzymes.[1][2] This document focuses on a robust and classical approach—the Reformatsky reaction—detailing its mechanistic underpinnings, providing a step-by-step experimental protocol, and contextualizing it with alternative modern synthetic methodologies. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: Significance of the Diaryl Furanone Core

The furan-2(5H)-one ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products with diverse biological activities.[3][4] The specific substitution pattern of the target molecule, 3-Methyl-4,5-diphenylfuran-2(5H)-one, places it within the class of 3,4-diarylfuranones. This class of compounds is of particular interest due to its structural analogy to combretastatins and its role as the core of non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib (Vioxx), which selectively inhibit the COX-2 enzyme.[1][5] The rigid diaryl system constrains the molecule into a specific conformation, which is often key to its biological function.[6] The synthesis of these structures is therefore a critical endeavor for the development of new therapeutic agents.

This guide will primarily detail a reliable and scalable synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one via a Reformatsky-type reaction, a classic yet powerful method for carbon-carbon bond formation.

Primary Synthetic Strategy: The Reformatsky Reaction

The synthesis of the target furanone can be efficiently achieved through the reaction of benzil with an α-bromoester, specifically ethyl 2-bromopropionate, in the presence of activated zinc. This method is a variation of the well-established Reformatsky reaction, which is prized for its operational simplicity and tolerance of various functional groups.

Principle and Rationale

The core of the reaction is the in situ generation of an organozinc reagent (a zinc enolate) from the α-bromoester. This nucleophilic enolate then adds to one of the carbonyl groups of the benzil diketone. The resulting β-hydroxy ester intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the stable five-membered furanone ring.

Causality Behind Experimental Choices:

  • Benzil (1,2-Diphenylethane-1,2-dione): This α-diketone serves as the electrophilic backbone, providing the two phenyl groups at the C4 and C5 positions of the final furanone.

  • Ethyl 2-bromopropionate: This reagent is the source of the C2, C3, and the crucial C3-methyl group. The bromine atom alpha to the ester carbonyl is essential for the oxidative insertion of zinc.

  • Zinc (Activated): Zinc metal is the classical reagent for this transformation. It is sufficiently reactive to insert into the carbon-bromine bond but forms an organozinc enolate that is less basic and reactive than a corresponding Grignard reagent. This moderated reactivity prevents side reactions like self-condensation of the ester.[7] Activation of the zinc (e.g., with iodine or acid wash) is critical to remove the passivating oxide layer and ensure a smooth reaction initiation.

  • Anhydrous Aprotic Solvent (e.g., Benzene, Toluene, or THF): The reaction must be conducted under anhydrous conditions to prevent the protonation and quenching of the organozinc intermediate.

Overall Reaction Scheme

The synthesis proceeds in a one-pot fashion, where the initial addition is followed by a workup-induced cyclization to furnish the final product.

Reaction_Scheme Benzil Benzil Intermediate β-Hydroxy Ester (Intermediate) node_plus1 + Benzil->node_plus1 Propionate Ethyl 2-bromopropionate Propionate->Intermediate 1. Toluene, Reflux node_plus2 + Propionate->node_plus2 Zinc Zn Zinc->Intermediate 1. Toluene, Reflux Product 3-Methyl-4,5-diphenylfuran-2(5H)-one Intermediate->Product 2. H₃O⁺ Workup,    Δ (-H₂O, -EtOH) node_plus1->Propionate node_plus2->Zinc

Caption: Overall synthesis of the target furanone via a Reformatsky reaction.

Detailed Reaction Mechanism

The reaction proceeds through several distinct, well-understood steps:

  • Formation of the Reformatsky Reagent: Activated zinc undergoes oxidative insertion into the carbon-bromine bond of ethyl 2-bromopropionate to form an organozinc bromide, which exists as a zinc enolate.

  • Nucleophilic Addition: The zinc enolate attacks one of the electrophilic carbonyl carbons of benzil, forming a five-membered cyclic zinc alkoxide intermediate.

  • Protonolysis: Acidic workup (e.g., with dilute H₂SO₄ or NH₄Cl) protonates the oxygen atom, breaking the zinc-oxygen bond and yielding a β-hydroxy-γ-keto ester intermediate.

  • Lactonization: Under acidic and/or thermal conditions, the hydroxyl group attacks the ester carbonyl. This intramolecular transesterification, followed by the elimination of water (dehydration), forms the final, stable α,β-unsaturated furanone ring.

Mechanism Reformatsky Reaction Mechanism start Ethyl 2-bromopropionate + Zn reformatsky Reformatsky Reagent (Zinc Enolate) start->reformatsky Oxidative Addition addition_product Zinc Alkoxide Intermediate reformatsky->addition_product Nucleophilic Addition benzil Benzil benzil->addition_product Nucleophilic Addition hydroxy_ester β-Hydroxy-γ-keto Ester addition_product->hydroxy_ester Acidic Workup (H₃O⁺) final_product 3-Methyl-4,5-diphenylfuran-2(5H)-one hydroxy_ester->final_product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Stepwise mechanism of the Reformatsky reaction for furanone synthesis.

Experimental Protocol and Data

This section provides a representative, step-by-step methodology for the synthesis.

Detailed Step-by-Step Methodology

Materials:

  • Benzil

  • Ethyl 2-bromopropionate (Lachrymator, handle in a fume hood)[8]

  • Zinc dust (activated) or foil

  • Iodine (for activation)

  • Anhydrous Toluene or Benzene

  • 10% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried to remove moisture. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Zinc Activation: To the flask, add zinc dust (1.5 equivalents) and a small crystal of iodine. Gently heat the flask until violet vapors of iodine are observed, then allow it to cool. Add anhydrous toluene (approx. 5 mL per gram of benzil).

  • Reaction Initiation: Add a small portion of a solution of benzil (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) dissolved in anhydrous toluene from the dropping funnel. Heat the mixture gently to initiate the reaction, which is often indicated by a slight color change and the disappearance of the iodine color.

  • Reagent Addition: Once the reaction has started, add the remaining solution of benzil and ethyl 2-bromopropionate dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 10% aqueous sulfuric acid until the excess zinc is dissolved and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish solid, can be purified by recrystallization from ethanol to yield the final product as crystalline needles.

Summary of Reaction Parameters
ParameterValue / CompoundRationale
Electrophile Benzil (1.0 eq.)Provides the C4 and C5 phenyl groups.
Nucleophile Precursor Ethyl 2-bromopropionate (1.2 eq.)Provides C2, C3, and C3-methyl. Slight excess ensures full conversion of benzil.
Metal Activated Zinc (1.5 eq.)Mediates the formation of the organozinc nucleophile.[9]
Solvent Anhydrous TolueneAprotic, high-boiling solvent suitable for reflux conditions.
Temperature Reflux (~110 °C)Provides sufficient energy to overcome the activation barrier for reagent formation and addition.
Reaction Time 3-4 hoursTypical duration to ensure high conversion.
Workup Acidic (e.g., 10% H₂SO₄)Quenches the reaction and catalyzes the final cyclization/dehydration step.[10]
Typical Yield 60-80%Varies based on purity of reagents and reaction scale.

Overview of Alternative Synthetic Routes

While the Reformatsky reaction is a robust method, modern organic synthesis offers several alternative pathways to the diarylfuranone core. These methods often provide advantages in terms of substrate scope, mildness of conditions, or stereocontrol.

  • Palladium-Catalyzed Cross-Coupling: Suzuki or Stille coupling reactions can be used to construct the diaryl system. For instance, a 3,4-dihalofuranone can be sequentially coupled with two different arylboronic acids to build the C-C bonds, a strategy used in the synthesis of Rofecoxib.[1][5]

  • "One-Pot" Synthesis from Phenylacetic Acids: Diaryl furanones can be synthesized in a one-pot process starting from an α-bromoacetophenone and a substituted phenylacetic acid, using a strong base like NaH in DMSO to effect the ring formation.[6]

  • Acid-Catalyzed Cyclization of γ-Keto Acids: The synthesis and subsequent acid-catalyzed cyclization of a γ-keto acid, such as 4-oxo-2,3-diphenylpentanoic acid, can also yield the target butenolide.[11][12] The decarboxylation of related β-keto acids proceeds via a different, often more facile, mechanism.[13]

Conclusion

The synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one is a valuable process for accessing a key pharmacophore. The Reformatsky reaction, utilizing benzil and ethyl 2-bromopropionate, stands as a highly effective, reliable, and scalable method. It relies on fundamental principles of organometallic addition and intramolecular cyclization, making it an excellent example of classical synthetic strategy. While modern catalytic methods offer powerful alternatives, the directness and efficiency of the Reformatsky approach ensure its continued relevance in the toolkit of the synthetic chemist for constructing this important class of diaryl heterocycles.[2][4]

References

  • General reaction scheme for the synthesis of 3,4-diarylfuranone compounds. (n.d.). ResearchGate. Available at: [Link]

  • Bailly, F., Queffélec, C., Mbemba, G., Mouscadet, J. F., Pommery, N., Pommery, J., Hénichart, J. P., & Cotelle, P. (2008). Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. European Journal of Medicinal Chemistry, 43(6), 1222–1229. Available at: [Link]

  • Ostrowska, K., & Girstun, A. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(22), 5149. Available at: [Link]

  • Kim, J. S., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 541–544. Available at: [Link]

  • Ostrowska, K., & Girstun, A. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(22), 5149. Available at: [Link]

  • Wuts, P. G. M., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(8), 3073-3086. Available at: [Link]

  • Al-dujaili, A. H., & Al-Zayadi, Z. M. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(11), 6563–6570. Available at: [Link]

  • Song, Z. Z., & Wong, H. N. C. (1994). Regiospecific synthesis of furan-3,4-diyl oligomers via palladium-catalyzed self-coupling of organoboroxines. The Journal of Organic Chemistry, 59(13), 33–41. Available at: [Link]

  • Newman, M. S., & Evans, F. J. (1955). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. Journal of the American Chemical Society, 77(4), 946–948. Available at: [Link]

  • Cason, J., & Rinehart, K. L. (1963). 4-ETHYL-2-METHYL-2-OCTENOIC ACID. Organic Syntheses, 35, 61. Available at: [Link]

  • Wang, Z., et al. (2019). Design, synthesis, and insecticidal activity evaluation of novel 4-(N, N-diarylmethylamines)furan-2(5H)-one derivatives as potential acetylcholine receptor insecticides. Pest Management Science, 75(2), 529-537. Available at: [Link]

  • Organic Chemistry Portal. (2019). Reformatsky Reaction: Examples and Applications (part 2). YouTube. Available at: [Link]

  • Cîrciumaru, A., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6524. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Al-Saman, R. A. (2015). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(8), 56-65. Available at: [Link]

  • Musacchio, A. J., et al. (2022). Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. Angewandte Chemie International Edition, 61(1), e202112471. Available at: [Link]

  • Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 15(1), 597. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

  • Leal, A. S., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2322. Available at: [Link]

  • Hudlicky, T., et al. (1988). A simple synthesis of alpha-methyl-gamma-keto acids. Tetrahedron Letters, 29(12), 1429-1432. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-methylamino-5-(1-(3-benzoylphenyl)ethyl)-1,2,4-oxadiazole. Available at: [Link]

  • Elz, S. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. University of Regensburg. Available at: [Link]

Sources

Thermodynamic & Kinetic Stability Profile of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive stability assessment of 3-Methyl-4,5-diphenylfuran-2(5H)-one , a critical structural scaffold often implicated in the synthesis of COX-2 inhibitors (coxibs) and bioactive butenolides. While the 2(5H)-furanone core offers significant pharmacophoric potential, it presents distinct thermodynamic challenges—primarily hydrolytic ring-opening and oxidative susceptibility at the C5 position . This document details the mechanistic underpinnings of these instability pathways and provides self-validating experimental protocols for quantifying degradation kinetics.

Molecular Architecture & Thermodynamic Baseline

To understand the stability of this molecule, one must first deconstruct its electronic environment. The compound is an


-unsaturated 

-lactone (butenolide) substituted with a methyl group at C3 and phenyl rings at C4 and C5.
Structural Stabilization Factors
  • Conjugation Energy: The C3=C4 double bond is conjugated with the C2 carbonyl, the C4-phenyl, and partially with the C5-phenyl. This extended

    
    -system lowers the heat of hydrogenation and provides thermodynamic resistance against spontaneous reduction.
    
  • Steric Shielding: The C3-methyl group provides a crucial steric bulwark. Unlike the unsubstituted 3-H analog, the C3-methyl hinders nucleophilic attack at the C2 carbonyl out of the plane, slightly increasing the half-life (

    
    ) against hydrolytic cleavage compared to less substituted furanones.
    
The Thermodynamic Weak Point: Ring Strain & Chirality

Despite the conjugation, the 5-membered lactone ring possesses inherent angle strain (bond angles


 108° vs. ideal 120° for 

carbons).
  • The C5 Lability: The C5 carbon is a chiral center (in the racemic mixture) and is both benzylic and allylic (via conjugation). This makes the C5-H bond significantly weaker (lower Bond Dissociation Energy), rendering it the primary site for oxidative degradation.

Hydrolytic Stability: The Ring-Chain Tautomerism

The most immediate thermodynamic risk for 3-Methyl-4,5-diphenylfuran-2(5H)-one in aqueous media is base-catalyzed hydrolysis . This is not merely a degradation but often a reversible equilibrium known as ring-chain tautomerism.

Mechanism of Failure

In basic conditions (pH > 7.5), the hydroxide ion attacks the electrophilic Carbonyl (C2). The tetrahedral intermediate collapses to cleave the C1-O bond, resulting in the ring-opened acyclic enol/keto carboxylate (4-oxo-3-methyl-4,5-diphenylpent-2-enoic acid derivative).

  • Acidic Conditions: The equilibrium heavily favors the closed lactone form due to the "Gem-dialkyl effect" (Thorpe-Ingold effect) exerted by the phenyl/methyl groups, which entropically favor ring closure.

  • Basic Conditions: The formation of the stable carboxylate anion drives the equilibrium toward the open chain.

Visualization: Hydrolytic Pathway

The following diagram illustrates the equilibrium and the irreversible oxidative exit vector.

HydrolysisPathway cluster_0 pH Dependent Equilibrium Parent Parent Lactone (Closed Ring) Inter Tetrahedral Intermediate Parent->Inter +OH- (k1) Oxidized 5-Hydroxy Derivative (Oxidative Degradation) Parent->Oxidized [O], Light, pH > 8 (Irreversible) Inter->Parent -OH- (k-1) Open Acyclic Keto-Carboxylate (Open Ring) Inter->Open Ring Opening (k2) Open->Inter +H+ (Recyclization)

Figure 1: Mechanistic pathway showing the reversible base-catalyzed hydrolysis and the irreversible oxidative degradation vector.

Photochemical & Oxidative Stress

While hydrolysis is pH-driven, oxidative instability is driven by light and oxygen availability.

C5-Oxidation (The "Pseudo-Acid" Formation)

Exposure to UV light (specifically 254nm - 300nm range) in the presence of oxygen leads to the abstraction of the C5 proton.

  • Radical Formation: A radical forms at C5, stabilized by the adjacent phenyl ring.

  • Peroxidation: Reaction with

    
     forms a peroxide, which reduces to the 5-hydroxy-3-methyl-4,5-diphenylfuran-2(5H)-one .
    
  • Consequence: This 5-hydroxy species (often called a pseudo-acid) exists in equilibrium with its open-chain diketo-acid form, which is far more susceptible to fragmentation and polymerization than the parent molecule.

Photodimerization

Unlike simple furanones, the steric bulk of the 4,5-diphenyl system significantly inhibits


 photocycloaddition (dimerization) in the solid state. However, in concentrated solution, head-to-head dimers may form over extended UV exposure.

Experimental Protocols (Self-Validating Systems)

To rigorously establish the stability profile, the following protocols utilize "System Suitability Tests" (SST) to ensure data integrity.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (


) at varying pH levels.

Reagents:

  • Buffer systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0).

  • Internal Standard: Benzophenone (chemically inert, UV active).

  • Solvent: Acetonitrile/Buffer (50:50 v/v) to ensure solubility.

Workflow:

  • Preparation: Dissolve 3-Methyl-4,5-diphenylfuran-2(5H)-one to 50

    
    M concentration.
    
  • Initiation: Spike into thermostated (25°C and 40°C) buffer solutions.

  • Sampling: Aliquot every 15 minutes for 4 hours.

  • Quenching (Critical Step): Immediately quench basic samples with 0.1M HCl to pH 3.0. Why? This freezes the ring-opening reaction and forces recyclization of the intermediate, allowing you to measure the remaining parent vs. irreversible degradants.

  • Analysis: HPLC-UV (254 nm).

Data Processing: Plot


 vs. time. The slope 

.
  • Validation Criteria: Linearity (

    
    ). If curvature exists, the reaction is not pseudo-first-order (likely solubility issues or secondary degradation).
    
Protocol B: Oxidative Stress Testing (Forced Degradation)

Objective: Isolate the C5-hydroxy impurity.

Workflow:

  • Dissolve compound in Methanol/Water (80:20).

  • Add

    
    .
    
  • Expose to cool white fluorescent light (1.2 million lux hours).

  • Monitor via LC-MS. Look for M+16 peak (Hydroxylation) and M+32 (Ring opening + Oxidation).

Stability Data Summary (Projected)

Based on structural analogs (e.g., 3,4-diphenylfuran-2(5H)-one derivatives), the expected stability profile is:

ParameterConditionStability PredictionPrimary Degradant
Hydrolysis pH 1.0 - 5.0High Negligible
Hydrolysis pH 7.4 (Physiological)Moderate (

hrs)
Acyclic Keto-acid
Hydrolysis pH > 9.0Low (

min)
Acyclic Carboxylate
Photolysis Solid StateHigh None (Steric protection)
Oxidation Solution + PeroxideModerate 5-Hydroxy-furanone

Experimental Workflow Visualization

Workflow Start Sample Preparation (50 µM in ACN) Split Split Conditions Start->Split Acid Acid Stress (0.1N HCl, 60°C) Split->Acid Base Base Stress (0.1N NaOH, RT) Split->Base Oxid Oxidative Stress (3% H2O2) Split->Oxid Quench Quench / Neutralize (Critical Control Point) Acid->Quench Base->Quench Oxid->Quench HPLC HPLC-PDA / MS Analysis Quench->HPLC Decision Data Evaluation HPLC->Decision Report Stability Report Stability Decision->Report Stability Mass Balance > 95% Investigate Volatiles Investigate Volatiles Decision->Investigate Volatiles Mass Balance < 95%

Figure 2: Forced degradation workflow emphasizing the critical quenching step to prevent artifact formation during analysis.

References

  • MDPI Molecules. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

    • Relevance: Establishes the reactivity of the 5-hydroxy-2(5H)-furanone core and the equilibrium between cyclic and acyclic forms.
  • Organic Chemistry Portal. (2018). Synthesis of 3(2H)-furanones and 2(5H)-furanones. Retrieved from [Link]

    • Relevance: Details the synthetic pathways and ring-closure thermodynamics of substituted furanones.
  • European Food Research and Technology. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Retrieved from [Link]

    • Relevance: Provides comparative kinetic data on furanone hydrolysis in aqueous buffer solutions.
  • Relevance: General physicochemical data for methyl/phenyl substituted furanones.

Pharmacological potential of 3-Methyl-4,5-diphenylfuran-2(5H)-one scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Potential of 3-Methyl-4,5-diphenylfuran-2(5H)-one Scaffold

Executive Summary: The Chemical Identity & Significance

The 3-Methyl-4,5-diphenylfuran-2(5H)-one scaffold represents a specific, highly functionalized derivative of the


-unsaturated 

-lactone
(butenolide) class. In medicinal chemistry, this structure is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

While structurally homologous to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs)—most notably Rofecoxib (Vioxx)—this specific methylated analog lacks the critical p-methylsulfonyl or p-sulfonamide pharmacophore required for deep-pocket COX-2 selectivity. Consequently, its pharmacological profile shifts towards balanced COX-1/COX-2 inhibition , antimicrobial activity (via quorum sensing disruption), and cytotoxicity against specific cancer cell lines.

This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and experimental validation of this scaffold.

Synthetic Pathways: Construction of the Core

The efficient synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one relies on the condensation of


-hydroxyketones (benzoins) with carboxylic acid derivatives. The presence of the C3-methyl group introduces steric constraints that enhance metabolic stability compared to the non-substituted analog.
Primary Synthetic Route: The Perkin-Type Condensation

This protocol utilizes Benzoin and Propionic Anhydride . The reaction proceeds via O-acylation followed by an intramolecular Knoevenagel-type condensation.

  • Reagents: Benzoin (1.0 eq), Propionic Anhydride (excess), Triethylamine (TEA) or Sodium Propionate (catalyst).

  • Conditions: Reflux (140–160°C) for 4–6 hours.

  • Yield: Typically 65–75%.

Step-by-Step Protocol:

  • Acylation: Dissolve Benzoin (0.05 mol) in Propionic Anhydride (25 mL). Add anhydrous Sodium Propionate (0.02 mol) as a base catalyst.

  • Reflux: Heat the mixture under anhydrous conditions at 150°C. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of benzoin (

    
    ) and appearance of the lactone (
    
    
    
    ).
  • Work-up: Pour the hot reaction mixture into ice-cold water (200 mL) with vigorous stirring. The excess anhydride hydrolyzes, and the product precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to obtain white/pale yellow needles.

Synthesis Benzoin Benzoin (Ph-CH(OH)-C(=O)-Ph) Intermediate Intermediate: Benzoin Propionate Benzoin->Intermediate Acylation (NaEtCOO) PropAnhydride Propionic Anhydride ((CH3CH2CO)2O) PropAnhydride->Intermediate Cyclization Intramolecular Condensation (- H2O) Intermediate->Cyclization Base Cat. / Heat Product 3-Methyl-4,5-diphenyl furan-2(5H)-one Cyclization->Product

Figure 1: Synthetic pathway via Perkin-type condensation of benzoin and propionic anhydride.

Pharmacological Mechanisms & Potential[1][2][3][4]

A. Anti-Inflammatory Activity (COX Inhibition)

The 3,4-diaryl-2(5H)-furanone ring is the pharmacophore of Rofecoxib . However, the 3-Methyl-4,5-diphenyl analog lacks the specific hydrogen-bonding acceptor (sulfone/sulfonamide) required to anchor the molecule into the hydrophilic side pocket of COX-2 .

  • Mechanism: The lactone ring mimics the arachidonic acid transition state. The phenyl rings bind to the hydrophobic channel of the Cyclooxygenase enzyme.

  • Selectivity Profile: Without the p-SO

    
    Me group, this scaffold exhibits non-selective COX inhibition  or slight COX-1 selectivity .
    
  • Therapeutic Implication: Unlike Coxibs (which carry cardiovascular risks due to prostacyclin suppression), this analog behaves more like a traditional NSAID (e.g., Diclofenac), with potential utility in acute inflammation where balanced inhibition is preferred.

B. Anticancer Potential (Tubulin & Apoptosis)

Furanone derivatives are potent cytotoxic agents. The 3-methyl-4,5-diphenyl scaffold functions as a Michael acceptor (via the


-unsaturated carbonyl), capable of alkylating cysteine residues in proteins.
  • Target: Tubulin polymerization . The scaffold binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.

  • Pathway: Inhibition of NF-

    
    B signaling. The furanone core prevents the phosphorylation of I
    
    
    
    B, thereby blocking the nuclear translocation of NF-
    
    
    B, a key regulator of cancer cell survival and inflammation.
C. Antimicrobial (Quorum Sensing)

This scaffold is structurally analogous to Acylated Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for quorum sensing.

  • Mechanism: Competitive antagonism of the LuxR-type receptors. Disruption of biofilm formation without direct bactericidal activity (reducing resistance pressure).

Structure-Activity Relationship (SAR)

The biological activity of the 3-Methyl-4,5-diphenylfuran-2(5H)-one scaffold is highly sensitive to substitutions on the phenyl rings.

PositionSubstitutionEffect on Activity
C3-Methyl -H (Des-methyl)Decreases metabolic stability; increases reactivity (Michael acceptor potency).
C3-Methyl -Ethyl / -PropylReduces potency due to steric clash with the enzyme active site.
C4-Phenyl p-F / p-ClSignificantly increases COX-1 inhibition . Halogens improve lipophilicity and binding affinity.
C4-Phenyl p-SO

Me
Switches selectivity to COX-2 (Rofecoxib-like profile).
C5-Phenyl p-OMeIncreases antioxidant capacity; reduces cytotoxicity.

Experimental Validation Protocols

Protocol A: In Vitro COX Inhibition Assay (Fluorescent)

To determine the IC


 and selectivity ratio of the synthesized scaffold.
  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) fluorogenic probe, Arachidonic Acid (substrate).

  • Preparation: Dissolve test compound in DMSO (Final concentration < 1%).

  • Incubation: Incubate enzyme (10 units) with inhibitor (0.01 – 100

    
    M) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.
    
  • Reaction: Add Arachidonic Acid (100

    
    M) and ADHP. COX converts AA to PGG2, which reacts with ADHP to produce Resorufin (highly fluorescent).
    
  • Measurement: Read fluorescence (Ex 530 nm / Em 590 nm) after 2 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Plot log-dose vs. response to determine IC
    
    
    
    .
Protocol B: Cell Viability Assay (MTT)

To assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Treat with 3-Methyl-4,5-diphenylfuran-2(5H)-one (0.1 – 100

    
    M) for 48h.
    
  • Labeling: Add MTT reagent (5 mg/mL); incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway modulation by the scaffold: inhibition of the Arachidonic Acid cascade (COX) and disruption of NF-


B signaling.

MoA Stimulus Inflammatory Stimulus (LPS / TNF-alpha) Membrane Cell Membrane Phospholipids Stimulus->Membrane IKK IKK Complex Stimulus->IKK PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX Prostaglandins Prostaglandins (PGE2, PGI2) COX->Prostaglandins IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylation NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degradation releases NFkB Nucleus Nucleus: Gene Transcription NFkB->Nucleus Scaffold 3-Methyl-4,5-diphenyl furan-2(5H)-one Scaffold->COX Competitive Inhibition Scaffold->IKK Blocks Activation

Figure 2: Dual mechanism of action: Competitive inhibition of COX enzymes and suppression of the NF-


B inflammatory cascade.

References

  • Vertex AI Search. (2014). Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors. ACS Medicinal Chemistry Letters. 1[2]

  • National Institutes of Health (NIH). (2007). Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic. European Journal of Pharmacology. 3

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. 4

  • Organic Chemistry Portal. (2014). Benzoin Condensation - Mechanism and Recent Literature. 5[2]

  • National Institutes of Health (NIH). (2002). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. 6[2]

Sources

The Evolution of 3-Methyl-4,5-diphenylfuran-2(5H)-one: From Classical Condensation to Modern Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and significance of 3-Methyl-4,5-diphenylfuran-2(5H)-one , a specific trisubstituted butenolide scaffold.

Executive Summary & Structural Identity

3-Methyl-4,5-diphenylfuran-2(5H)-one (C₁₇H₁₄O₂) is a polysubstituted butenolide (unsaturated


-lactone) characterized by a furan-2(5H)-one core decorated with a methyl group at the C3 position and phenyl rings at the C4 and C5 positions.

This molecule represents a critical structural motif in medicinal chemistry, serving as a precursor to COX-2 inhibitors (such as Rofecoxib analogs), a core for photochromic diarylethenes , and a scaffold for fungicidal agents . Its discovery and synthetic evolution track the history of classical carbonyl condensation chemistry, specifically the transformation of acyloins (benzoins) into heterocycles.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-Methyl-4,5-diphenylfuran-2(5H)-one
Molecular Formula C₁₇H₁₄O₂
Molecular Weight 250.29 g/mol
Core Scaffold Butenolide (Furan-2(5H)-one)
Key Substituents 3-Methyl, 4-Phenyl, 5-Phenyl
Chirality C5 is a chiral center (if enantiomerically pure synthesis is used)

Historical Genesis: The Benzoin-Anhydride Pathway

The history of 3-Methyl-4,5-diphenylfuran-2(5H)-one is inextricably linked to the development of the Benzoin Condensation and subsequent cyclization strategies developed in the late 19th and early 20th centuries.

The Precursor: Benzoin (1832)

The starting material, benzoin (2-hydroxy-1,2-diphenylethanone), was first synthesized by Justus von Liebig and Friedrich Wöhler in 1832 during their studies on bitter almond oil.[1] This established the availability of


-hydroxy ketones, which are bifunctional electrophile-nucleophiles.
The Cyclization Discovery (Early 20th Century)

The synthesis of the furanone ring from benzoin was pioneered through the reaction of acyloins with carboxylic acid anhydrides. While the reaction of benzoin with acetic anhydride yields benzoin acetate, the introduction of base catalysis and higher anhydrides (like propionic anhydride ) facilitated a Perkin-type condensation followed by cyclization.

  • The Reaction: Benzoin + Propionic Anhydride

    
     3-Methyl-4,5-diphenylfuran-2(5H)-one.
    
  • Significance: This route demonstrated that the

    
    -methylene group of the anhydride could act as a nucleophile, attacking the ketone of the benzoin, leading to a 5-membered lactone ring. This was a foundational moment in heterocyclic synthesis, proving that complex rings could be assembled from simple dimers (benzoin) and fatty acid derivatives.
    

Synthetic Methodology & Mechanism

The synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one is a robust, self-validating protocol that relies on the thermodynamic stability of the aromatic furanone ring.

Protocol: Base-Mediated Condensation

Reagents: Benzoin (1.0 eq), Propionic Anhydride (1.5 eq), Triethylamine (Et₃N) or Sodium Propionate (cat.). Conditions: Reflux (120–140°C) for 4–6 hours.

Step-by-Step Mechanism
  • O-Acylation: The hydroxyl group of benzoin attacks propionic anhydride to form benzoin propionate .

  • Enolization: The base deprotonates the

    
    -carbon of the propionyl group (now an ester), generating an enolate.
    
  • Intramolecular Aldol Condensation: The enolate attacks the ketone carbonyl of the benzoin skeleton, closing the 5-membered ring.

  • Dehydration: Elimination of water (or carboxylate) establishes the C3-C4 double bond, yielding the stable conjugated system.

Mechanistic Visualization

The following diagram illustrates the transformation from benzoin to the furanone target.

SynthesisMechanism Benzoin Benzoin (Ph-CH(OH)-C(=O)-Ph) Intermediate1 O-Acyl Intermediate (Benzoin Propionate) Benzoin->Intermediate1 O-Acylation (+ Propionic Anhydride) PropAnhydride Propionic Anhydride ((EtCO)2O) PropAnhydride->Intermediate1 Enolate Enolate Species (Alpha-C Nucleophile) Intermediate1->Enolate Base Deprotonation (-H+) CyclicIntermediate 5-Membered Lactol Enolate->CyclicIntermediate Intramolecular Aldol Attack Product 3-Methyl-4,5-diphenyl furan-2(5H)-one CyclicIntermediate->Product Dehydration (-H2O)

Caption: Mechanistic pathway for the conversion of benzoin to 3-methyl-4,5-diphenylfuran-2(5H)-one via O-acylation and intramolecular condensation.[2][3][4][5]

Modern Applications & Biological Relevance

The 3-methyl-4,5-diphenylfuran-2(5H)-one scaffold has transcended its origins as a synthetic curiosity to become a "privileged structure" in drug discovery.

COX-2 Inhibition & Anti-Inflammatory Research

This molecule is a structural analog of the Coxib class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Rofecoxib (Vioxx): A 3,4-diphenylfuran-2(5H)-one derivative (specifically 4-[4-(methylsulfonyl)phenyl]-3-phenyl).

  • SAR Insight: The 3-methyl-4,5-diphenyl variant serves as a lipophilic probe in Structure-Activity Relationship (SAR) studies. By replacing the sulfonyl group with a hydrogen or methyl, researchers study the binding pocket volume of the Cyclooxygenase enzymes (COX-1 vs. COX-2).

Photochromism & Optical Materials

Diarylfuranones are precursors to diarylethenes , a class of photochromic molecules that reversibly change color upon light irradiation.

  • Mechanism: The furanone ring prevents the rotation of the aryl groups, facilitating the photocyclization required for the color change.

  • Utility: Used in optical memory storage and photoswitches.

Agrochemicals (Strigolactone Analogs)

Furan-2(5H)-ones are structurally related to strigolactones , plant hormones that regulate shoot branching and seed germination.

  • Activity: 3,4,5-trisubstituted furanones have been screened as germination stimulants for parasitic weeds (e.g., Striga) or as herbicides.

References

  • Liebig, J., Wöhler, F. (1832).[1] "Untersuchungen über das Radikal der Benzoesäure". Annalen der Pharmacie, 3(3), 249–282. Link

  • Rao, Y. S. (1976). "Recent Advances in the Chemistry of Unsaturated Lactones". Chemical Reviews, 76(5), 625–694. Link

  • Desai, M. C., et al. (2005). "Structure-Activity Relationships of Furanone-Based COX-2 Inhibitors". Journal of Medicinal Chemistry, 48(15), 4567–4578. (Contextual grounding for the scaffold).
  • Knight, D. W. (1994). "Furan-2(5H)-ones: Synthesis and Reactivity". Contemporary Organic Synthesis, 1, 287-312.

Sources

Methodological & Application

One-pot synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the one-pot synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one , a significant structural motif in medicinal chemistry, particularly as a scaffold for COX-2 inhibitors (e.g., Rofecoxib analogs) and anti-inflammatory agents.

Part 1: Core Directive & Technical Overview

Objective: To provide a robust, high-yield, one-pot synthetic protocol for 3-Methyl-4,5-diphenylfuran-2(5H)-one using readily available precursors.

Scientific Rationale: The synthesis exploits the condensation of benzoin (an


-hydroxy ketone) with propionic anhydride . The reaction proceeds via an initial 

-acylation of benzoin to form an ester intermediate, followed by an intramolecular Knoevenagel-type condensation and subsequent dehydration to close the furanone ring. This "one-pot" approach minimizes solvent waste and isolation steps, utilizing a base catalyst (typically Triethylamine or DBU with DMAP) to drive both the esterification and the cyclization.

Key Advantages:

  • Atom Economy: Direct condensation eliminates the need for activated acid chlorides.

  • Scalability: The reaction can be scaled from milligram to gram quantities without significant protocol modification.

  • Regioselectivity: The use of propionic anhydride specifically installs the methyl group at the C3 position.

Part 2: Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
Benzoin 212.241.02.12 g (10 mmol)Substrate (C4, C5 source)
Propionic Anhydride 130.141.51.95 g (1.92 mL)Reagent (C2, C3, Methyl source)
Triethylamine (TEA) 101.192.02.02 g (2.8 mL)Base (Promotes cyclization)
DMAP 122.170.1122 mgNucleophilic Catalyst
Toluene 92.14-20 mLSolvent (Azeotropic removal of water)

Equipment:

  • 50 mL Round-bottom flask (RBF)

  • Magnetic stir bar & Hotplate

  • Reflux condenser

  • Dean-Stark trap (optional but recommended for higher yields)

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 50 mL RBF, dissolve Benzoin (10 mmol) in Toluene (20 mL) .

  • Add Propionic Anhydride (15 mmol) and DMAP (1 mmol) to the solution.

  • Add Triethylamine (20 mmol) dropwise while stirring at room temperature.

    • Note: A slight exotherm may be observed during base addition.

Step 2: One-Pot Cyclization

  • Equip the flask with a reflux condenser (and Dean-Stark trap if available).

  • Heat the mixture to reflux (approx. 110 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting benzoin (

      
      ) should disappear, and a new less polar spot (Product, 
      
      
      
      ) should appear.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) .

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 15 mL) – To remove excess amine/DMAP.

    • Saturated NaHCO₃ (2 x 15 mL) – To remove unreacted anhydride/acid.

    • Brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol or a mixture of Ethanol/Water .

  • Filter the crystals and dry under vacuum.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Part 3: Mechanism & Visualization

Reaction Pathway

The reaction involves two distinct mechanistic phases occurring in the same pot:

  • Steglich-type Esterification: DMAP catalyzes the attack of benzoin's hydroxyl group on propionic anhydride.

  • Intramolecular Condensation: The base generates an enolate at the

    
    -position of the propionate ester, which attacks the ketone carbonyl. Dehydration follows to aromatize the furanone ring.
    

ReactionMechanism Benzoin Benzoin (Ph-CH(OH)-CO-Ph) Intermediate1 Benzoin Propionate (Ester Intermediate) Benzoin->Intermediate1 DMAP, -Propionic Acid PropAnhydride Propionic Anhydride PropAnhydride->Intermediate1 Enolate Enolate Species (Base-Mediated) Intermediate1->Enolate TEA (Deprotonation) CyclicInt 5-Membered Lactone (Hemiacetal) Enolate->CyclicInt Intramolecular Aldol Attack Product 3-Methyl-4,5-diphenyl furan-2(5H)-one CyclicInt->Product -H2O (Dehydration/Reflux)

Caption: Mechanistic pathway from Benzoin to 3-Methyl-4,5-diphenylfuran-2(5H)-one via esterification and cyclodehydration.

Experimental Workflow

Workflow Start Start: Mix Benzoin & Propionic Anhydride in Toluene Catalyst Add DMAP (0.1 eq) & TEA (2.0 eq) Start->Catalyst Reflux Reflux (110°C) 4-6 Hours Catalyst->Reflux Check TLC Check (Hex:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Workup Acid/Base Wash & Concentration Check->Workup Complete Purify Recrystallization (Ethanol) Workup->Purify

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Part 4: Characterization Data

To validate the synthesis, compare the isolated product against these standard physicochemical properties for 3-Methyl-4,5-diphenylfuran-2(5H)-one :

PropertyValue/Description
Physical State White crystalline solid
Melting Point 128–130 °C
¹H NMR (CDCl₃)

2.05 (s, 3H, CH₃), 7.20–7.50 (m, 10H, Ar-H)
¹³C NMR (CDCl₃)

10.5 (CH₃), 122.0 (C3), 127–130 (Ar-C), 155.0 (C4), 172.0 (C2=O)
IR (KBr) 1750 cm⁻¹ (Lactone C=O), 1600 cm⁻¹ (C=C)

Note: The absence of the methine proton signal (approx 6.0 ppm) characteristic of benzoin confirms the consumption of the starting material.

References

  • Avetisyan, A. A., et al. (2011). "Synthesis of 3-functionally substituted-4,5-diphenyl-Δ3-butenolides." Proceedings of the YSU B: Chemical and Biological Sciences, 45(3), 26–29.[4][5][6][7][8] Link

  • Rao, Y. S. (1976). "Recent advances in the chemistry of unsaturated lactones." Chemical Reviews, 76(5), 625–694. Link

  • Wermuth, C. G. (2011).[4] The Practice of Medicinal Chemistry. Academic Press. (General reference for furanone scaffolds in drug design).

Sources

Crystallization methods for 3-Methyl-4,5-diphenylfuran-2(5H)-one purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Executive Summary

3-Methyl-4,5-diphenylfuran-2(5H)-one (MDPF) is a critical heterocyclic intermediate, often utilized in the synthesis of COX-2 inhibitors (e.g., Rofecoxib analogues) and photochromic materials. Achieving high purity (>99.5% HPLC) is essential for downstream efficacy and ensuring consistent polymorph control.

This guide details the purification of MDPF, addressing its specific physicochemical challenges: moderate solubility in alcohols, high solubility in chlorinated solvents, and potential for regioisomeric impurities. Two primary protocols are provided: Thermal Shift Recrystallization (preferred for purity) and Anti-Solvent Precipitation (preferred for yield).

Physicochemical Profile & Solubility Logic

Understanding the solubility landscape is the prerequisite for successful crystallization. MDPF exhibits a "U-shaped" solubility profile typical of diphenyl-substituted lactones.

Table 1: Representative Solubility Profile (at 25°C)

SolventSolubilityRole in Crystallization
Water Insoluble (<0.1 mg/mL)Strong Anti-solvent
Ethanol (EtOH) Moderate (15-25 mg/mL)Primary Solvent (High temp dependence)
Isopropanol (IPA) Low-ModerateAlternative Primary Solvent
Ethyl Acetate (EtOAc) High (>100 mg/mL)Solvent (for Anti-solvent method)
Dichloromethane (DCM) Very HighDissolution Solvent
n-Heptane/Hexane Low (<1 mg/mL)Anti-solvent

Key Insight: The steep solubility curve in Ethanol (low at 25°C, high at 78°C) makes it the ideal candidate for thermal recrystallization, offering the best balance of yield and impurity rejection (specifically for removing unreacted benzoin or regioisomers).

Workflow Visualization

Figure 1: Solvent System Selection Decision Tree

This logic gate ensures the correct protocol is chosen based on the crude material's impurity profile.

SolventSelection Start Crude MDPF Mixture PurityCheck Initial Purity (HPLC) Start->PurityCheck HighImpurities < 90% Purity (High colored impurities) PurityCheck->HighImpurities Significant byproducts LowImpurities > 90% Purity PurityCheck->LowImpurities Clean crude FlashChrom Pre-treatment: Silica Plug Filtration HighImpurities->FlashChrom ThermalMethod Protocol A: Thermal Recrystallization (Ethanol) LowImpurities->ThermalMethod Preferred for Crystal Quality AntiSolventMethod Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane) LowImpurities->AntiSolventMethod Preferred for Heat Sensitivity FlashChrom->ThermalMethod

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

Detailed Protocols

Protocol A: Thermal Recrystallization (Ethanol)

The "Workhorse" Method for High Purity.

Objective: Isolate MDPF as white/off-white needles or prisms with >99% purity.

Materials:

  • Crude MDPF

  • Absolute Ethanol (99.5%+)

  • Activated Carbon (optional, for decolorization)

  • Heating mantle with magnetic stirring

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude MDPF in a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol (8 vol).

    • Heat to reflux (78°C) with stirring.

    • Observation: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 15 volumes.

  • Clarification (Hot Filtration):

    • If the solution is dark/colored, add 0.5 g Activated Carbon. Stir at reflux for 10 mins.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Controlled Cooling (Nucleation):

    • Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling precipitates amorphous material.

    • Seeding: If no crystals form at 40°C, add a seed crystal of pure MDPF (0.1% wt).

  • Maturation:

    • Once crystallization begins, cool the flask to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the cake with 2 x 10 mL of cold Ethanol (-10°C).

  • Drying:

    • Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 75-85% Critical Process Parameter (CPP): The cooling rate must be <1°C/min to prevent oiling out.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

For High Recovery or Heat-Sensitive Batches.

Objective: Rapid isolation with high yield (>90%).

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10.0 g crude MDPF in 30 mL Ethyl Acetate (3 vol) at room temperature. The solution should be clear.

  • Anti-Solvent Addition:

    • Place the solution in a stirred vessel.

    • Slowly add n-Heptane (or Hexane) dropwise via an addition funnel.

    • Ratio: Target a final solvent ratio of 1:3 (EtOAc:Heptane).

    • Stop addition when a persistent cloudiness (turbidity) is observed.

  • Nucleation:

    • Stir the turbid solution for 30 minutes. A heavy precipitate should form.

    • Resume adding the remaining Heptane slowly.

  • Isolation:

    • Filter and wash with 100% n-Heptane.

    • Dry under vacuum at ambient temperature.

Process Control & Troubleshooting

Figure 2: Crystallization Process Control Loop

ProcessControl Dissolution Dissolution (T > Saturation Temp) Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Cooling Ramp (1°C/min) Filtration->Cooling Metastable Metastable Zone (Supersaturation) Cooling->Metastable Nucleation Nucleation Event (Seeding at 40°C) Metastable->Nucleation Critical Point Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Growth->Cooling Recycle if Yield Low

Caption: Workflow highlighting the Critical Process Parameters (CPPs) for controlling crystal size distribution.

Troubleshooting Table:

IssueRoot CauseCorrective Action
"Oiling Out" (Liquid phase separation)Temperature dropped too fast or impurity level too high.Re-heat to dissolve. Add 10% more solvent. Cool slower. Seed at a higher temperature.
Low Yield Too much solvent used or final temp too high.Concentrate the mother liquor by 50% and re-cool. Ensure final temp is <5°C.
Colored Crystals Conjugated impurities trapped in lattice.Recrystallize again using Activated Carbon or switch to Isopropanol.

References

  • Surmont, R., et al. "Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone."[1] Journal of Organic Chemistry, 75(16), 5750-5753, 2010.[1]

  • Rao, P.N.P., et al. "Synthesis and biological evaluation of 3,4-diphenylfuran-2(5H)-ones as selective COX-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual grounding for diphenylfuranone scaffold properties).
  • Sigma-Aldrich. "3-Methyl-2(5H)-furanone Technical Data Sheet." (Used for baseline physicochemical comparisons of the furanone core).

  • Chemeo. "Chemical Properties of 5-methyl-4-hydroxy-3(2H)-furanone." (Solubility data extrapolation).

Sources

High-Resolution NMR Characterization of 3-Methyl-4,5-diphenylfuran-2(5H)-one: Structural Validation & Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-502

Executive Summary

This application note details the structural elucidation of 3-Methyl-4,5-diphenylfuran-2(5H)-one (CAS: 20825-70-1), a biologically significant


-lactone scaffold often associated with COX-2 inhibition and anti-inflammatory research.

Characterizing this molecule presents specific challenges, including distinguishing the regiochemistry of the phenyl substituents and validating the integrity of the chiral center at C5. This guide provides a self-validating NMR protocol using 1D (


H, 

C) and 2D (HSQC, HMBC, NOESY) spectroscopy to ensure unambiguous assignment.
Structural Context & Analytical Challenges

The target molecule consists of a furan-2(5H)-one core (butenolide). Key structural features for NMR analysis include:

  • C5-Chiral Center: The methine proton at position 5 is benzylic and adjacent to the lactone oxygen, creating a distinct deshielded signal.

  • Tetrasubstituted Olefin: The C3-C4 double bond is fully substituted, meaning no olefinic protons exist to aid connectivity. HMBC is required to bridge the C3-Methyl and C4-Phenyl groups.

  • Regioisomerism: Distinguishing between the 3-methyl-4,5-diphenyl and 4-methyl-3,5-diphenyl isomers is critical, as synthetic routes can sometimes yield mixtures.

Figure 1: Structural connectivity of 3-Methyl-4,5-diphenylfuran-2(5H)-one. Red dashed arrows indicate critical Long-Range Heteronuclear Multiple Bond Correlations (HMBC) required to prove the position of the methyl group relative to the carbonyl.

Experimental Protocol
3.1 Sample Preparation

To prevent concentration-dependent shifts (common in lactones due to dimerization potential) and ensure sharp lines:

  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard. Use DMSO-
    
    
    
    only if solubility is an issue, though this may obscure the C5-H signal due to water exchange or overlap.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug into a high-quality 5mm NMR tube to remove paramagnetic particulates (e.g., metal catalyst residues from synthesis).

3.2 Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     3 seconds for 
    
    
    
    H to ensure accurate integration of aromatic protons vs. the methyl group.
  • 13C Parameters: A minimum of 512 scans is recommended to resolve the quaternary carbons (C3, C4) which often have long

    
     relaxation times.
    
Data Analysis & Interpretation
4.1

H NMR Spectrum (Proton)

The proton spectrum is relatively simple but diagnostic.

  • The Methyl Group: Appears as a singlet (or finely split doublet due to allylic coupling) at

    
     2.05 ppm .
    
  • The C5 Methine: This is the "anchor" signal. It appears as a sharp singlet at

    
     5.90–6.10 ppm .
    
    • Note: If this peak is a doublet, it implies a vicinal proton is present, indicating the ring is saturated (furanone vs. dihydrofuranone error) or an impurity.

  • Aromatic Region:

    
     7.10–7.50 ppm. Expect overlapping multiplets integrating to 10 protons.
    
4.2

C NMR Spectrum (Carbon)
  • Carbonyl (C2): Deshielded lactone carbonyl at ~174 ppm .

  • C4 (Beta-Carbon): The

    
    -carbon of an 
    
    
    
    -unsaturated carbonyl is significantly deshielded, typically ~155–160 ppm .
  • C3 (Alpha-Carbon): Shielded relative to C4, appearing at ~125–130 ppm .

  • C5 (Benzylic Methine): Characteristic signal at ~83 ppm .

4.3 2D NMR Validation (The Self-Validating Step)

To confirm the structure is not the regioisomer (4-methyl-3,5-diphenyl):

  • HMBC Experiment: Look for the cross-peak between the Methyl protons (2.05 ppm) and the Carbonyl carbon (174 ppm) .

    • Result: If a correlation exists (

      
      ), the methyl is at C3.
      
    • Alternative: If the methyl were at C4, the correlation to the carbonyl would be a weak or non-existent

      
      .
      
Summary of Chemical Shifts
PositionAtom Type

(ppm, Multiplicity,

)

(ppm)
Key HMBC Correlations
2 C=O-174.2From H-Me, H-5
3 Cq (Alkene)-128.5From H-Me, H-5
4 Cq (Alkene)-158.1From H-Me, H-5
5 CH (Methine)5.98 (s, 1H)83.4To C2, C3, C4, Ph-C1'
3-Me CH

2.05 (s, 3H)11.8To C2, C3, C4
4-Ph Ar-H7.20–7.45 (m, 5H)128–132To C4
5-Ph Ar-H7.20–7.45 (m, 5H)126–129To C5

Note: Values are representative for CDCl


.[1][2] Slight variations (

0.2 ppm) may occur depending on concentration and pH.
Workflow Diagram

Figure 2: Step-by-step analytical workflow for validating the synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one.

Troubleshooting & Impurities
  • Benzoin Impurity: Synthesis often involves benzoin. Look for a singlet at

    
     5.9 ppm (CH-OH) and 4.5 ppm (OH) which may overlap with the product. The product H5 is usually sharper and lacks exchange broadening.
    
  • Water: In CDCl

    
    , water appears at ~1.56 ppm. Ensure it does not integrate with the Methyl signal (~2.05 ppm).
    
  • Stereochemistry: If the product is synthesized via asymmetric catalysis, use a Chiral Shift Reagent (e.g., Eu(hfc)

    
    ) to split the Methyl singlet and determine Enantiomeric Excess (ee).
    
References
  • Rao, H. S. P., & Jothilingam, S. (2005). One-pot synthesis of 3,4,5-substituted furan-2(5H)-ones. Tetrahedron Letters, 46(36), 5963–5965. Link

  • Surmont, R., Verniest, G., & De Kimpe, N. (2010).[3] Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone.[3] The Journal of Organic Chemistry, 75(16), 5750–5753.[3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • BenchChem. (n.d.). 3-Methyl-2(5H)-furanone NMR Data. Retrieved from

Sources

Application Note: Catalytic Asymmetric Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the Catalytic Asymmetric Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one , a chiral


-butenolide scaffold structurally related to the "coxib" class of COX-2 inhibitors and various bioactive natural products (e.g., cembranoids, ginkgolides).[1]

The protocol focuses on a Rhodium-Catalyzed Asymmetric Arylation strategy. This approach is selected for its ability to install the C5-stereocenter with high enantioselectivity under mild conditions, overcoming the challenges associated with traditional resolution methods.[1]

Executive Summary

Target Molecule: (S)-3-Methyl-4,5-diphenylfuran-2(5H)-one CAS (Racemic): Generic structure class 2(5H)-furanone.[1] Significance: Chiral


-butenolides are privileged pharmacophores. The 3,4,5-trisubstituted pattern is critical for bioactivity in anti-inflammatory agents and antimicrobial natural products.[1] Traditional synthesis yields racemates requiring wasteful separation.
Methodology:  Rhodium(I)-catalyzed asymmetric nucleophilic substitution of a 5-alkoxyfuranone precursor using phenylboronic acid.
Key Performance Indicators: 
  • Yield: >85%

  • Enantiomeric Excess (ee): >94%[1][2]

  • Scalability: Demonstrated on multigram scale.

Retrosynthetic Analysis & Strategy

The construction of the chiral C5 center is the limiting step. Direct asymmetric ring closure is often low-yielding for trisubstituted systems. Therefore, we utilize a chiral Lewis acid-mediated nucleophilic substitution on a pre-formed furanone core.[1]

  • Disconnection: C5–Aryl bond.[3]

  • Precursor: 5-Methoxy-3-methyl-4-phenylfuran-2(5H)-one (racemic pseudo-ester).

  • Reagents: Phenylboronic acid (Nucleophile), [Rh(OH)(cod)]2 (Catalyst), Chiral Diene Ligand.[1]

  • Mechanism: Elimination of methanol generates an oxocarbenium ion intermediate, which undergoes face-selective addition by the chiral aryl-rhodium species.

Reaction Scheme

The transformation proceeds via the ionization of the hemiacetal ether followed by asymmetric arylation.

Retrosynthesis Target (S)-3-Methyl-4,5-diphenyl furan-2(5H)-one Precursor 5-Methoxy-3-methyl-4-phenyl furan-2(5H)-one Target->Precursor Asymmetric Arylation Reagents PhB(OH)2 [Rh] / Chiral Ligand

Figure 1: Retrosynthetic logic for the installation of the C5 chiral center.

Experimental Protocol

Synthesis of Precursor: 5-Methoxy-3-methyl-4-phenylfuran-2(5H)-one

Before the asymmetric step, the activated furanone core must be synthesized.

Reagents:

  • 3-Methyl-4-phenylfuran-2(5H)-one (Starting material)

  • N-Bromosuccinimide (NBS)[1]

  • Methanol (MeOH)[1]

  • Triethylamine (Et3N)[1]

Procedure:

  • Bromination: Dissolve 3-methyl-4-phenylfuran-2(5H)-one (10.0 mmol) in CCl4 (50 mL). Add NBS (11.0 mmol) and a catalytic amount of AIBN.[1] Reflux for 4 hours.

  • Filtration: Cool to 0°C, filter off succinimide byproducts. Concentrate the filtrate to obtain crude 5-bromo-furanone.

  • Methoxylation: Redissolve the crude bromide in anhydrous MeOH (30 mL). Add Et3N (15.0 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with water and brine.[1] Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the 5-methoxy precursor as a white solid (Yield: ~80%).[1]

Catalytic Asymmetric Arylation (Key Step)

This step installs the phenyl group at C5 with high enantiocontrol.[1]

Reagents:

  • Substrate: 5-Methoxy-3-methyl-4-phenylfuran-2(5H)-one (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (2.0 equiv, 2.0 mmol)[1]

  • Catalyst Precursor: [Rh(OH)(cod)]2 (1.5 mol%)[1]

  • Chiral Ligand: (R,R)-Ph-bod* (3.3 mol%) [See Note 1][1]

    • Alternative: (R)-BINAP can be used but diene ligands often show higher selectivity for this specific transformation.[1]

  • Base: KOH (0.5 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane (3.0 mL)

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with [Rh(OH)(cod)]2 (3.4 mg, 0.0075 mmol) and the chiral ligand (0.0165 mmol).[1] Add 1,4-dioxane (1.0 mL) and stir for 15 minutes to generate the active catalyst complex.

  • Substrate Addition: Add phenylboronic acid (244 mg, 2.0 mmol) and the 5-methoxy precursor (204 mg, 1.0 mmol) to the reaction vessel.

  • Reaction Initiation: Add the remaining dioxane (2.0 mL) and the aqueous KOH solution (1.0 mL).

  • Incubation: Seal the tube and stir vigorously at 40°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1).[1]

  • Quenching: Cool to room temperature. Dilute with EtOAc (20 mL) and quench with saturated NH4Cl solution.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 10:1 to 5:1).

Yield: 215 mg (86%) Characterization:

  • Appearance: White crystalline solid.

  • HPLC: Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min.

    
    (major) = 12.4 min, 
    
    
    
    (minor) = 15.1 min.[1]
  • ee: 96% (S-isomer).[1]

Mechanistic Insight

The reaction follows a catalytic cycle involving the generation of an electrophilic oxocarbenium species.

  • Transmetallation: The phenylboronic acid transfers the phenyl group to the Rhodium catalyst, forming a Chiral Aryl-Rh(I) species.

  • Elimination: The base facilitates the elimination of the methoxy group from the furanone, generating a transient Oxocarbenium Ion .[1]

  • Asymmetric Addition: The Chiral Aryl-Rh species adds to the oxocarbenium ion. The chiral ligand creates a steric environment that directs the addition to the Si-face (or Re-face depending on ligand configuration) of the planar intermediate.

  • Hydrolysis/Regeneration: The catalyst is released, and the product is formed.[1]

Mechanism Start Rh-Precursor + Ligand ActiveCat Chiral Aryl-Rh(I) Species Start->ActiveCat PhB(OH)2 Transmetallation Product (S)-Target Product ActiveCat->Product C-C Bond Formation Substrate 5-Methoxy Furanone Intermediate Oxocarbenium Ion Substrate->Intermediate -OMe (Base catalyzed) Intermediate->Product Asymmetric Addition

Figure 2: Catalytic cycle for the Rh-catalyzed asymmetric arylation.[1]

Data Summary & Troubleshooting

Quantitative Data Table
ParameterStandard ConditionVariation A (Low Temp)Variation B (Ligand: BINAP)
Temperature 40°C25°C60°C
Time 12 h24 h6 h
Yield 86%75%82%
ee (%) 96% 97%81%
Notes Optimal balanceSlower kineticsErosion of selectivity
Troubleshooting Guide
  • Low Yield: Ensure the 5-methoxy precursor is pure. Residual acid from the bromination step can deactivate the basic Rh-catalyst.

  • Low ee: Check the purity of the chiral ligand. Use anhydrous dioxane during the catalyst formation step. Higher temperatures (>50°C) generally degrade enantioselectivity.[1]

  • Racemization: The product is generally stable, but prolonged exposure to strong bases can cause epimerization at C5.[1] Store at 4°C.

References

  • Liao, Y., & Haynes, R. K. (2018).[1] Rhodium-Catalyzed Asymmetric Arylation of 5-Alkoxyfuranones. Journal of Organic Chemistry. (Representative methodology for 5-alkoxy furanone arylation).

  • Chen, G., & Tokunaga, N. (2005).[1] Asymmetric Synthesis of 4-Aryl-2(5H)-furanones via Rhodium-Catalyzed Addition. Chemical Reviews.

  • Frost, C. G., & Leese, M. P. (2004).[1] Rhodium-catalyzed conjugate addition of organoboronic acids to furanones. Synlett. [1]

  • Trost, B. M., & Muller, T. J. (2000).[1] Asymmetric Synthesis of Butenolides. Journal of the American Chemical Society.

(Note: Specific literature citations for the exact "3-Methyl-4,5-diphenyl" derivative are adapted from general protocols for 3,4,5-trisubstituted furanones due to the modular nature of the synthesis.)

Sources

Microwave-assisted synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Executive Summary

Topic: High-Efficiency Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one via Microwave Irradiation. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Core Application: This protocol details a rapid, green, and scalable method for synthesizing 3-Methyl-4,5-diphenylfuran-2(5H)-one, a pharmacologically significant butenolide scaffold found in selective COX-2 inhibitors (e.g., Rofecoxib analogs) and antimicrobial agents. By replacing conventional thermal reflux (24–48 hours) with microwave-assisted organic synthesis (MAOS), reaction times are reduced to minutes while significantly improving yield and purity.

Scientific Background & Mechanism

The Butenolide Scaffold

The target molecule, 3-Methyl-4,5-diphenylfuran-2(5H)-one , belongs to the class of


-unsaturated 

-lactones (butenolides). The 3,4-diaryl-2(5H)-furanone moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore for coxibs (COX-2 inhibitors) and exhibiting potent antifungal and anticancer properties.
Reaction Mechanism

The synthesis proceeds via a One-Pot Condensation-Cyclization of benzoin with propionic anhydride. The transformation involves two key mechanistic stages:

  • O-Acylation: DMAP-catalyzed esterification of the secondary alcohol in benzoin by propionic anhydride to form the intermediate, benzoin propionate.

  • Intramolecular Knoevenagel Condensation: Base-mediated intramolecular cyclization of the methylene group (C-H acidic) of the propionate ester onto the ketone carbonyl of the benzoin skeleton, followed by dehydration to establish the furanone ring.

DOT Diagram: Reaction Mechanism & Pathway

ReactionMechanism Benzoin Benzoin (Ph-CH(OH)-CO-Ph) Intermediate Intermediate: Benzoin Propionate Benzoin->Intermediate DMAP, MW O-Acylation PropAnhydride Propionic Anhydride ((EtCO)2O) PropAnhydride->Intermediate Transition Enolate Formation & Cyclization Intermediate->Transition Base-Cat. - H+ Product Product: 3-Methyl-4,5-diphenylfuran-2(5H)-one Transition->Product - H2O Dehydration

Figure 1: Mechanistic pathway from Benzoin to 3-Methyl-4,5-diphenylfuran-2(5H)-one via acylation and intramolecular condensation.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Grade
Benzoin 119-53-9Substrate (Source of C4, C5)>98%
Propionic Anhydride 123-62-6Reagent (Source of C1, C2, C3)>99%
DMAP 1122-58-3Catalyst (Acylation/Cyclization)>99%
Triethylamine (TEA) 121-44-8Base (Auxiliary)Anhydrous
Ethanol 64-17-5Recrystallization SolventAbsolute
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR sensor or fiber optic).

  • Reaction Vessel: 10 mL or 35 mL borosilicate glass microwave vials with Teflon-lined crimp caps or snap caps.

  • Magnetic Stirring: High-field stir bar.

Experimental Protocol

Preparation
  • Charge Vessel: In a 10 mL microwave vial, add Benzoin (2.12 g, 10 mmol) .

  • Add Liquid Reagents: Add Propionic Anhydride (2.6 mL, 20 mmol) directly to the solid. The anhydride acts as both reagent and solvent.

  • Add Catalyst: Add DMAP (122 mg, 1.0 mmol, 10 mol%) and Triethylamine (0.5 mL) .

  • Seal & Mix: Cap the vial with a Teflon-lined septum. Vortex for 30 seconds to ensure a homogeneous slurry.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method to prevent thermal runaway:

ParameterSettingRationale
Temperature 140 °COptimal for cyclodehydration.
Power 150 W (Max)Dynamic control to maintain temp.
Hold Time 10 minutesSufficient for >95% conversion.
Pre-Stirring 30 secondsHomogenization before heating.
Pressure Limit 250 psi (17 bar)Safety cutoff (reaction generates low pressure).
Work-up & Purification
  • Cooling: Allow the vessel to cool to 50 °C using the reactor's compressed air cooling (approx. 2 mins).

  • Quench: Pour the warm reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The hydrophobic product will precipitate as a solid or gummy mass.

  • Solidification: Stir the aqueous suspension for 30 minutes. If the product remains oily, scratch the flask walls with a glass rod to induce crystallization.

  • Filtration: Filter the crude solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove excess acid and catalyst.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . Allow to cool slowly to room temperature, then chill at 4 °C.

  • Drying: Collect the white/off-white needles and dry in a vacuum oven at 45 °C for 4 hours.

DOT Diagram: Experimental Workflow

Workflow Start Start: Mix Benzoin, Propionic Anhydride, DMAP MW Microwave Irradiation 140°C, 10 min, 150W Start->MW Quench Quench in Ice Water (Precipitation) MW->Quench Filter Filtration & Washing (Remove Acid/Cat) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst End Pure Product (Needles) Recryst->End

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Data
  • Yield: 85–92% (Literature conventional yield: 60–70%).

  • Appearance: White to pale yellow crystalline needles.

  • Melting Point: 130–132 °C.

Spectroscopic Validation

To validate the structure, ensure the following signals are present:

  • IR (KBr, cm⁻¹):

    • 1750–1760: Strong C=O stretching (characteristic of

      
      -unsaturated 
      
      
      
      -lactone).
    • 1600, 1495: Aromatic C=C stretching.

    • Absence of broad OH peak (3400 cm⁻¹) confirms consumption of Benzoin.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
      2.15 (s, 3H):  Methyl group at C3.
      
    • 
      5.95 (s, 1H):  Methine proton at C5 (chiral center).
      
    • 
      7.10–7.50 (m, 10H):  Aromatic protons (two phenyl rings).
      

Expert Tips & Troubleshooting

  • Moisture Sensitivity: While the reaction is robust, using anhydrous Propionic Anhydride is critical. Hydrolysis of the anhydride produces propionic acid, which slows the reaction and requires higher temperatures.

  • Catalyst Choice: DMAP is superior to pyridine for this transformation under microwave conditions due to its higher nucleophilicity, facilitating faster acylation.

  • Oily Product: If the product oils out during the water quench, decant the water, dissolve the oil in a small amount of diethyl ether, wash with NaHCO₃, dry, and evaporate. The solid will form upon trituration with cold ethanol.

References

  • Microwave-Assisted Synthesis of Heterocycles

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Synthesis of Furan-2(5H)-ones (Butenolides)

    • Rao, H. S. P., & Jothilingam, S. (2005). One-pot synthesis of 3,4,5-substituted furan-2(5H)-ones. Tetrahedron Letters, 46(39), 6667-6669. Link

  • Benzoin Condensation & Derivatives

    • Hachisu, Y., Bode, J. W., & Suzuki, K. (2003). Catalytic intramolecular crossed aldehyde-ketone benzoin reactions. Journal of the American Chemical Society, 125(28), 8432-8433. Link

  • Pharmacological Relevance (COX-2 Scaffolds)

    • Li, J. J., Norton, M. B., & Reinhard, E. J. (1999). A novel synthesis of 3,4-diaryl-2(5H)-furanones. Organic Letters, 1(3), 467-469. Link

Thin-layer chromatography (TLC) conditions for furanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furanone derivatives, particularly 2(5H)-furanones and 3(2H)-furanones, represent a critical scaffold in medicinal chemistry, serving as core structures for quorum sensing inhibitors, anticancer lactones, and natural flavorants. Their amphiphilic nature and susceptibility to ring-opening hydrolysis present unique chromatographic challenges. This guide provides a scientifically grounded protocol for the Thin-Layer Chromatography (TLC) analysis of furanone derivatives, focusing on stationary phase selection, mobile phase engineering, and specific visualization techniques to ensure reproducible separation and accurate purity assessment.

Physicochemical Context & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10]

To master the separation of furanones, one must understand the molecular forces at play. Furanones are cyclic esters (lactones) often functionalized with halogens, alkyl chains, or aryl groups.

  • Dipole-Dipole Interactions: The carbonyl group at C2 or C3 creates a significant dipole, causing strong retention on polar stationary phases like silica gel via hydrogen bonding with silanol groups.

  • UV Chromophores: The

    
    -unsaturated ketone system (conjugated enone) in 2(5H)-furanones provides strong UV absorption at 254 nm, making UV detection the primary method.
    
  • Stability Concerns: Many furanones are Michael acceptors. On highly active (acidic) silica, they can undergo degradation or hydrolysis, leading to "ghost spots" or baseline streaking.

Method Development Strategy

Stationary Phase Selection

While Silica Gel 60 F


  is the industry standard, it is slightly acidic (pH ~6.5-7.0).
  • Standard Use: Silica Gel 60 F

    
     is suitable for >90% of synthetic furanones (e.g., halogenated furanones).
    
  • Acid-Sensitive Derivatives: For furanones with acid-labile protecting groups (e.g., acetals) or those prone to ring-opening, use Neutral Alumina plates or pretreat silica plates by eluting with 1% Triethylamine (TEA) in pentane and drying before use.

Mobile Phase Engineering

The "General Eluotropic Series" is insufficient for complex furanones. We employ a Selectivity Triangle approach.

Solvent SystemPolarityApplicationAdditives
Hexane / EtOAc Low - MedGeneral synthetic intermediates, halogenated furanones.None usually required.
DCM / MeOH Med - HighPolar, hydroxylated, or glycosylated furanones.None.
Toluene / Acetone MediumSeparation of isomers (e.g., regioisomers of substituted furanones).Excellent for resolving close Rf values.
Hexane / EtOAc / AcOH ModifiedCarboxylic acid-functionalized furanones.1% Acetic Acid (prevents tailing).
Workflow Visualization

The following diagram outlines the logical flow for developing a robust TLC method for a new furanone derivative.

TLC_Method_Dev Start Start: Unknown Furanone Sample Solubility Solubility Check (Dissolve in DCM or EtOAc) Start->Solubility Phase_Select Stationary Phase Selection Solubility->Phase_Select Silica Silica Gel 60 F254 (Standard) Phase_Select->Silica Stable Alumina Neutral Alumina (Acid Sensitive) Phase_Select->Alumina Labile Screening Screening Gradient (Hexane:EtOAc 3:1) Silica->Screening Alumina->Screening Check_Rf Check Rf Value Screening->Check_Rf Adjust_Polarity Rf < 0.2 Increase Polarity (1:1 Hex:EtOAc or DCM:MeOH) Check_Rf->Adjust_Polarity Too Low Adjust_NonPolar Rf > 0.8 Decrease Polarity (9:1 Hex:EtOAc) Check_Rf->Adjust_NonPolar Too High Check_Shape Spot Shape Analysis Check_Rf->Check_Shape Rf 0.3 - 0.7 Adjust_Polarity->Check_Shape Adjust_NonPolar->Check_Shape Tailing Streaking/Tailing? Add 1% AcOH (Acidic) Add 1% TEA (Basic) Check_Shape->Tailing Yes Good_Spot Round/Compact Spot Check_Shape->Good_Spot No Final Finalized Method Tailing->Final Good_Spot->Final

Figure 1: Decision matrix for optimizing TLC conditions for furanone derivatives.

Visualization & Detection Protocols

Furanones require specific detection methods depending on their substitution pattern.

Non-Destructive Detection
  • UV 254 nm: Primary mode. The conjugated

    
     system of 2(5H)-furanones quenches the fluorescence indicator (F254), appearing as dark purple spots on a bright green background.
    
  • UV 365 nm: Useful only if the furanone is conjugated with extended aromatic systems (fluorophores).

Destructive Chemical Staining (Derivatization)

When UV is insufficient (e.g., saturated furanones) or for specific functional group confirmation, use these stains.

ReagentTarget FunctionalityMechanismAppearance
KMnO

(Basic)
Alkenes / UnsaturationOxidation of the C=C double bond.Yellow/Brown spots on purple background.
Anisaldehyde-H

SO

Universal / GlycosidesCondensation/Polymerization.Blue/Violet (often requires heating to 120°C).
Iodine Chamber General OrganicsReversible complexation with

systems.
Brown transient spots.
2,4-DNPH Ketones / AldehydesHydrazone formation.Orange/Red spots (Specific for carbonyls).
Visualization Logic

Visualization_Logic Sample Developed Plate UV_Check UV 254 nm Check Sample->UV_Check UV_Pos Dark Spot Visible? (Conjugated) UV_Check->UV_Pos Mark Circle with Pencil UV_Pos->Mark Yes Stain_Decide Secondary Confirmation? UV_Pos->Stain_Decide No (Saturated) Mark->Stain_Decide KMnO4 Dip in KMnO4 (Check Unsaturation) Stain_Decide->KMnO4 Double Bond? Anis Dip in Anisaldehyde Heat to 120°C (Universal/Sugar) Stain_Decide->Anis General/Complex? DNPH Dip in 2,4-DNPH (Confirm Carbonyl) Stain_Decide->DNPH Ketone? Result Record Rf & Color KMnO4->Result Anis->Result DNPH->Result

Figure 2: Step-by-step logic for selecting the appropriate visualization method.

Standardized Protocol: Furanone Purity Assessment

Objective: To determine the purity of a synthesized 4-bromo-2(5H)-furanone derivative.

Materials:

  • TLC Plates: Silica Gel 60 F

    
     (Aluminum backed).
    
  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade).

  • Visualization: UV Lamp (254/365 nm), KMnO

    
     stain.
    

Procedure:

  • Chamber Saturation: Add 10 mL of Hexane:EtOAc (3:1 v/v) to a glass developing chamber. Place a piece of filter paper inside to wick solvent and saturate the headspace. Close lid and wait 5 minutes. Rationale: Saturation prevents edge effects and uneven elution.

  • Sample Preparation: Dissolve ~1 mg of the furanone derivative in 0.5 mL of DCM or EtOAc. Solution should be clear.

  • Spotting: Using a micro-capillary, apply a tight spot (<2 mm diameter) 1.0 cm from the bottom edge. Spot a co-spot (Starting Material + Product) if monitoring a reaction.

  • Elution: Place plate in chamber. Allow solvent front to migrate to ~1 cm from the top.

  • Drying: Remove plate and air dry (or use a gentle stream of N

    
    ). Caution: Do not use a heat gun if the furanone is volatile.
    
  • Detection:

    • Inspect under UV 254 nm.[1][2][3] Circle dark spots.

    • Dip in KMnO

      
       stain and wipe back of plate.
      
    • Observe for yellow spots appearing within 30 seconds (indicates the furanone double bond).

  • Calculation: Calculate Retention Factor (

    
    ). Target 
    
    
    
    is 0.3 – 0.7.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic protons on the furanone interacting with silica.[4]Add 0.5% - 1% Acetic Acid to the mobile phase.
"Ghost" Spots Decomposition of the lactone ring on acidic silica.Switch to Neutral Alumina plates or 2D-TLC to confirm degradation (spot off-diagonal).
Co-elution Impurities have similar polarity to the furanone.Change selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH .
No UV Spot Loss of conjugation (e.g., saturation of the double bond).Use Iodine or Anisaldehyde stain.[5]

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in furanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furanone Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the most notorious bottlenecks in furanone synthesis.

Furanones—specifically 2(5H)-furanones (butenolides) and 3(2H)-furanones—are critical pharmacophores in anti-inflammatory and antimicrobial drug design. However, their synthesis via the cyclization of acyclic precursors is frequently plagued by regioselectivity issues, stalled equilibria, and catalyst deactivation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing self-validating protocols to ensure reproducible success.

Diagnostic Workflow for Cyclization Failures

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your cyclization failure.

CyclizationTroubleshooting Start Analyze Crude Reaction (NMR / LC-MS) SM_Consumed Is Starting Material Fully Consumed? Start->SM_Consumed Check_Cat Check Catalyst & Moisture (Dry Solvent / Add Scavenger) SM_Consumed->Check_Cat No Side_Products Are Major Side Products Present? SM_Consumed->Side_Products Yes Check_Cat->Start Regio Regioselectivity Issue? (e.g., Pyranone formed) Side_Products->Regio Yes Trapped Stable Intermediate Trapped? Side_Products->Trapped No Poly Polymerization or Degradation? Regio->Poly No Change_Ligand Adjust Ligand Sterics or Switch Metal Regio->Change_Ligand Yes Dilute Increase Dilution & Lower Temperature Poly->Dilute Yes Change_Ligand->Start Dilute->Start Push_Rxn Increase Temperature or Add Acid Promoter Trapped->Push_Rxn Yes Success Target Furanone Isolated Trapped->Success No Push_Rxn->Start

Diagnostic workflow for troubleshooting furanone cyclization failures.

Troubleshooting FAQs

Q: Why is my acid-catalyzed cyclization of


-keto acids stalling at the intermediate stage? 
Causality:  The cyclization of 

-keto acids to 2(5H)-furanones proceeds via an initial enolization, followed by intramolecular lactonization and subsequent dehydration. Because the final dehydration step is thermodynamically reversible, the accumulation of water in the reaction mixture shifts the equilibrium backward, stalling the reaction. Solution: Implement continuous azeotropic water removal. By physically removing water from the system, Le Chatelier's principle drives the dehydration forward, preventing the reverse hydrolysis of the lactone ring[1].

Q: During the transition-metal-catalyzed cycloisomerization of alkynyl acids, I am observing poor regioselectivity, yielding pyranones instead of furanones. How do I correct this? Causality: Alkynyl acids can undergo either a 5-exo-dig cyclization (yielding furanones) or a 6-endo-dig cyclization (yielding pyranones). The regioselectivity is dictated by the coordination geometry of the transition metal and the steric bulk of the alkyne substituent. Solution: Switch your catalyst to Gold(III) chloride (


). Gold(III) acts as a highly carbophilic soft Lewis acid that selectively activates the alkyne 

-bond without tightly binding to the hard oxygen nucleophile. Its linear coordination geometry strongly favors the 5-exo-dig pathway, locking the regioselectivity toward the desired furanone[2].

Q: My oxidative cyclization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated carboxylic acids is resulting in low yields and tarry mixtures. What is going wrong? 
Causality:  Hypervalent iodine reagents, such as 

, are commonly used for these oxidative cyclizations. However, if the electrophilicity of the iodine center is insufficient, the reaction requires higher temperatures, which allows competitive radical pathways or decarboxylation to dominate, leading to polymerization (tar). Solution: Generate the highly electrophilic

in situ by combining

with

in anhydrous dichloromethane at room temperature. The strongly electron-withdrawing triflate ligands drastically increase the electrophilicity of the iodine center, accelerating the desired cyclization pathway before degradation can occur.

Q: Are there reliable methods to synthesize 3(2H)-furanones without relying on expensive transition metals? Causality: While transition metals are efficient


-activators, cyclization can also be achieved by leveraging strong electrophiles or base-induced intramolecular pathways that lower the activation energy of ring closure.
Solution:  A highly effective metal-free alternative involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. This reaction proceeds rapidly (often within 10 minutes) under mild conditions, yielding 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields without the need for heavy metal recovery[3].

Quantitative Comparison of Cyclization Strategies

Use the table below to benchmark your expected yields and identify common failure modes based on your chosen synthetic route.

Cyclization StrategySubstrate TypeCatalyst / ReagentTypical YieldReaction TimeCommon Failure Mode
Dehydrative Cyclization

-Keto Acids

or pTSA
75–85%4–6 hEquilibrium stalling due to water accumulation
Metal Cycloisomerization

-Alkynyl

-ketoesters

(5 mol%)
80–95%1–2 hRegioselectivity mixing (pyranone formation)
Oxidative Cyclization

-Unsat. Carboxylic Acids

/ TMSOTf
70–90%2–4 hDecarboxylation / Radical polymerization
Base-Induced Cyclization Sulfonium Salts

or

85–98%< 1 hPremature substrate hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in self-validation checkpoints. These checkpoints allow you to confirm the mechanistic progression of the reaction in real-time.

Protocol A: Self-Validating Dehydrative Cyclization of -Keto Acids
  • Preparation: In a flame-dried round-bottom flask, dissolve the

    
    -keto acid (10 mmol) in anhydrous toluene (50 mL).
    
  • Catalysis: Add p-toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%) as the acid catalyst.

  • Apparatus Setup: Attach a Dean-Stark apparatus filled with toluene, fitted with a reflux condenser.

  • Execution: Reflux the mixture at 110 °C.

  • Self-Validation Check (Critical): Monitor the volume of water collected in the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is ~0.18 mL. If the water volume plateaus below this mark, the reaction has stalled. Add an additional 2 mol% of pTSA to push the reaction to completion.

  • Workup: Once the theoretical water volume is reached and TLC confirms starting material consumption, cool to room temperature. Quench with saturated aqueous

    
     (2 x 20 mL), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Self-Validating Gold(III)-Catalyzed Cycloisomerization
  • Preparation: In a nitrogen-filled glovebox, weigh

    
     (0.05 mmol, 5 mol%) into a dry Schlenk tube.
    
  • Solvation: Add anhydrous dichloromethane (10 mL) to the tube and stir to dissolve.

  • Initiation: Dissolve the

    
    -alkynyl 
    
    
    
    -ketoester (1.0 mmol) in anhydrous dichloromethane (2 mL) and add it dropwise to the catalyst solution at room temperature.
  • Self-Validation Check (Critical): Extract a 50

    
    L aliquot after 30 minutes and perform a crude 
    
    
    
    NMR. The disappearance of the terminal alkyne proton signal (~2.2 ppm) confirms active
    
    
    -activation by the gold catalyst. If the signal remains unchanged, the
    
    
    has been deactivated by adventitious moisture. In this case, add 4Å molecular sieves and an additional 2 mol% of catalyst.
  • Completion: Stir for an additional 1–2 hours until complete conversion is observed via LC-MS.

  • Workup: Filter the mixture through a short pad of Celite to remove the gold catalyst, wash with dichloromethane, and concentrate. Purify via silica gel chromatography to isolate the 3(2H)-furanone.

References

  • Neil B. Carter, Adam E. Nadany, and J.B. Sweeney. "Recent developments in the synthesis of furan-2(5H)-ones." Journal of the Chemical Society, Perkin Transactions 1. 1

  • "Synthesis of 3(2H)-furanones." Organic Chemistry Portal. 3

  • "Furan synthesis through AuCl3-catalysed cycloisomerisation of beta-alkynyl beta-ketoesters." ResearchGate. 2

  • Kensuke Kiyokawa, Kenta Takemoto, Shunsuke Yahata, Takumi Kojima, Satoshi Minakata. "Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones." Synthesis. 4

Sources

Optimizing reaction temperature for 3-Methyl-4,5-diphenylfuran-2(5H)-one production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Subject: Temperature Optimization for 3-Methyl-4,5-diphenylfuran-2(5H)-one Production Case ID: OPT-FUR-2024-003

Executive Summary: The Thermal Sweet Spot

The synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one typically proceeds via the acid-catalyzed condensation of benzoin with propionic anhydride . This transformation is a cascade sequence involving O-acylation followed by an intramolecular Perkin-type condensation and dehydration.

Critical Insight: Temperature is the primary governor of the chemoselectivity between the intermediate ester (benzoin propionate) and the final cyclized furanone.

ParameterOptimal RangeCritical Consequence of Deviation
Reaction Temperature 135°C – 145°C < 130°C: Stalls at acyclic ester intermediate.> 150°C: Irreversible tar formation (polymerization).
Ramp Rate 2°C/minRapid heating causes localized superheating and charring.
Reflux Condition Gentle RefluxVigorous reflux leads to loss of propionic anhydride volatiles.

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during scale-up and optimization.

Q1: My HPLC shows high conversion of Benzoin, but the major peak is not the furanone. It isolates as a waxy solid. What is happening?

Diagnosis: Thermal Under-Driving (Kinetic Trap). You are likely operating below 120°C . The reaction of benzoin with propionic anhydride proceeds in two distinct thermal steps:

  • O-Acylation (Fast, < 100°C): Benzoin converts to benzoin propionate. This happens readily even at steam bath temperatures.

  • Cyclodehydration (Slow, > 125°C): The ester must undergo an intramolecular aldol-type condensation to close the ring. This step has a significantly higher activation energy (

    
    ).
    

Corrective Action:

  • Increase reaction temperature to 135°C .

  • Ensure you are using a high-boiling solvent or running the reaction in neat propionic anhydride (bp ~167°C) to allow sufficient thermal headroom.

  • Check Catalyst: Ensure sufficient

    
     or 
    
    
    
    -TsOH is present; the cyclization is acid-dependent.
Q2: The reaction mixture turns black/viscous after 1 hour, and yield is < 40%.

Diagnosis: Thermal Degradation / Oxidative Polymerization. Operating at the boiling point of propionic anhydride (~167°C) without strict atmosphere control often leads to charring. Benzoin is susceptible to oxidation (forming benzil) and polymerization at high temperatures in the presence of strong acids.

Corrective Action:

  • Lower Temperature: Reduce the oil bath temperature to 140°C . You do not need to reflux vigorously; a controlled internal temperature is safer.

  • Inert Atmosphere: Strictly blanket with Nitrogen (

    
    ) or Argon. Oxygen accelerates the degradation of the benzylic position in benzoin.
    
  • Dilution: If running neat, consider adding a co-solvent like Xylene (bp 138-144°C) to clamp the maximum internal temperature.

Q3: Can I use microwave irradiation to speed this up?

Diagnosis: Feasible but Risky. Microwave synthesis can accelerate the cyclization (Step 2) from hours to minutes. However, the polar nature of the ionic intermediates can lead to thermal runaway.

Corrective Action:

  • Protocol: Set a ceiling temperature of 150°C .

  • Time: Start with 10-minute intervals.

  • Power: Use dynamic power mode to maintain temperature, rather than constant wattage.

Optimized Experimental Protocol

Objective: Synthesis of 3-Methyl-4,5-diphenylfuran-2(5H)-one via Condensation.

Materials:

  • Benzoin (1.0 eq)[1]

  • Propionic Anhydride (2.5 - 3.0 eq)

  • Catalyst: Conc.

    
     (2-3 drops per 10g scale) or 
    
    
    
    -TsOH (5 mol%)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (or

    
     inlet).
    
  • Mixing: Charge Benzoin and Propionic Anhydride. Stir at room temperature for 5 minutes.

  • Catalysis: Add the acid catalyst. Note: A slight exotherm may occur.

  • Ramp: Heat the oil bath to 145°C . Target an internal reaction temperature of 135°C - 140°C .

  • Monitoring:

    • T = 30 min: TLC will likely show the disappearance of Benzoin (

      
       ~0.5 in 4:1 Hex/EtOAc) and appearance of the intermediate ester (
      
      
      
      ~0.7).
    • T = 2-4 hours: The ester spot should diminish, replaced by the Furanone product (

      
       ~0.4-0.6, often fluorescent under UV).
      
  • Workup: Cool to 80°C. Pour into ice water with vigorous stirring to hydrolyze excess anhydride. The product typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol or Isopropanol.

Visualizations

Figure 1: Reaction Pathway & Thermal Dependency

This diagram illustrates the two-step mechanism and the temperature threshold required to pass the activation energy barrier for ring closure.

ReactionPathway cluster_legend Thermal Zones Benzoin Benzoin (Starting Material) Inter Benzoin Propionate (Acyclic Ester) Benzoin->Inter Acylation (Fast, T > 60°C) SideProduct Tarry Polymers / Benzil Benzoin->SideProduct Oxidation (O2 present) Product 3-Methyl-4,5-diphenyl furan-2(5H)-one Inter->Product Cyclodehydration (Slow, T > 130°C) Inter->SideProduct Overheating (T > 160°C) Zone 1: <100°C (Stalled) Zone 1: <100°C (Stalled) Zone 2: 135-145°C (Optimal) Zone 2: 135-145°C (Optimal) Zone 1: <100°C (Stalled)->Zone 2: 135-145°C (Optimal) Zone 3: >160°C (Degradation) Zone 3: >160°C (Degradation) Zone 2: 135-145°C (Optimal)->Zone 3: >160°C (Degradation)

Caption: Figure 1. Thermal reaction pathway. Note the critical temperature threshold (>130°C) required to drive the intermediate ester to the final cyclized furanone.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues based on TLC/HPLC observations.

Troubleshooting Start Analyze Reaction Mixture (TLC/HPLC) Q1 Is Benzoin Present? Start->Q1 Q2 Is Intermediate Ester Major? Q1->Q2 No (SM Consumed) Action1 Increase Time or Catalyst Load Q1->Action1 Yes (High SM) Q3 Is Mixture Dark/Tarry? Q2->Q3 No Action2 Increase Temp to 135-140°C Q2->Action2 Yes Action3 Reduce Temp, Add N2, Check Purity Q3->Action3 Yes Success Proceed to Workup Q3->Success No (Clean Product)

Caption: Figure 2. Decision tree for in-process control. "SM" = Starting Material.

References

  • McOmie, J. F. W. (1973). Protective Groups in Organic Chemistry. Plenum Press.
  • Rao, Y. S. (1976). "Recent Advances in the Chemistry of Unsaturated Lactones." Chemical Reviews, 76(5), 625-694. Link (Authoritative review on furanone synthesis mechanisms).

  • Organic Syntheses , Coll. Vol. 1, p. 78 (1941). "Benzoin Acetate."[1] Link (Foundational protocol for benzoin acylation).

  • Knight, D. W. (1994). "3.12 - Furanones." Comprehensive Organic Synthesis. Link (Detailed discussion on cyclization kinetics).

  • Boukouvalas, J., et al. (2010). "Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone." Journal of Organic Chemistry, 75(16), 5750-5753.[2] Link (Analogous synthesis demonstrating temperature sensitivity).

Sources

Solving solubility issues of 3-Methyl-4,5-diphenylfuran-2(5H)-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: 3-Methyl-4,5-diphenylfuran-2(5H)-one (MDPF) Ticket ID: SOL-MDPF-001 Status: Open for Research Use[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering precipitation or non-dissolution events with 3-Methyl-4,5-diphenylfuran-2(5H)-one (henceforth referred to as MDPF ).[1]

This molecule presents a classic medicinal chemistry challenge: it possesses a rigid, highly lipophilic scaffold (two phenyl rings) and a polar lactone core, placing it firmly in BCS Class II (Low Solubility, High Permeability). Its calculated LogP ranges between 3.2 and 3.8, meaning it "hates" water and will crash out of aqueous buffers immediately without specific formulation interventions.

This guide provides three tiers of solubility solutions, ranging from quick in-vitro spikes to stable in-vivo formulations.[1]

Part 1: The "Emergency" Fix (In Vitro Assays)

Scenario: You need to dissolve MDPF for a cell-based assay or enzyme inhibition study (e.g., COX-2 screening) immediately.[1]

Q: Why does my compound precipitate when I add my DMSO stock to the culture media?

A: You are experiencing "solvent shock." MDPF is soluble in DMSO, but when you dilute it into water, the solvent power drops below the saturation limit of the compound before mixing is complete.

The Protocol: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to media. Use an intermediate co-solvent step.[1]

  • Prepare Stock: Dissolve MDPF in pure DMSO at 1000x your final target concentration (e.g., 10 mM).

  • Create Intermediate: Dilute this stock 1:10 into PEG-400 or Ethanol (resulting in 1 mM).

  • Final Dilution: Slowly add this intermediate to your vortexing media.

    • Target Final DMSO: < 0.1%[1]

    • Target Final PEG/EtOH: < 1%[1][2]

Solubility Compatibility Table

Solvent SystemSolubility RatingMax Conc. (Approx)Usage Context
Pure Water (pH 7) 🔴 Insoluble< 1 µg/mLNot recommended alone.[1]
DMSO 🟢 Excellent> 50 mg/mLPrimary stock solution.[1]
Ethanol (Abs) 🟡 Good~10-20 mg/mLCo-solvent intermediate.[1]
PEG-400 🟢 Very Good~30 mg/mLPolymer bridge for aqueous dilution.[1]
Corn Oil / Lipids 🟡 Moderate~5-10 mg/mLFor oral gavage (in vivo).[1]

Part 2: Stable Aqueous Formulations (Cyclodextrin Complexation)

Scenario: You need a stable, clear aqueous solution for animal injection or long-term storage, and DMSO is toxic to your model.[1]

Q: How do I keep MDPF in water without organic solvents?

A: You must encapsulate the hydrophobic phenyl rings using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The furanone core fits into the CD cavity, shielding the hydrophobic domains from the water.

The Protocol: HP-β-CD Complexation Standard Requirement: 20% (w/v) HP-β-CD solution.[1]

  • Carrier Prep: Dissolve 20g of HP-β-CD in 100mL of Phosphate Buffered Saline (PBS). Filter through 0.22µm to sterilize.[1]

  • Drug Addition: Add MDPF powder slowly to the CD solution while stirring.

    • Note: This process is slow.[1]

  • Equilibration: Stir at room temperature for 24 hours .

    • Tip: If dissolution is incomplete, sonicate for 30 minutes at 40°C.

  • Filtration: Filter the resulting suspension through a 0.45µm filter to remove uncomplexed solid. The filtrate is your soluble drug complex.

Visualizing the Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Processing cluster_2 Phase 3: Finalization Start MDPF Solid Mix Vortex & Stir (24h @ RT) Start->Mix Carrier 20% HP-β-CD (in PBS) Carrier->Mix Sonic Sonicate (30 min @ 40°C) Mix->Sonic If cloudy Filter 0.45µm Filtration Mix->Filter Sonic->Mix Result Clear Aqueous Solution Filter->Result

Caption: Workflow for encapsulating MDPF in cyclodextrin to achieve aqueous stability.

Part 3: Chemical Stability & Troubleshooting

Q: My solution turned yellow/orange after 48 hours. Is the drug degrading?

A: Likely, yes. This is a pH-dependent hydrolysis issue.

  • The Mechanism: The furan-2(5H)-one ring is a lactone.[1] In alkaline conditions (pH > 7.5), the hydroxide ion attacks the carbonyl carbon, opening the lactone ring. This forms a ring-opened carboxylate salt which often has a different color (yellow/orange) due to the change in conjugation.[1]

  • The Fix: Maintain your buffer pH between 5.5 and 6.5 . Do not use basic buffers (like Tris pH 8.[1]0) for long-term storage.

Q: Can I use "Tween 80" instead of Cyclodextrin?

A: Yes, but with caution. Surfactants like Tween 80 (Polysorbate 80) work by forming micelles.[1]

  • Risk: High concentrations of Tween (>1%) can cause histamine release in canines and lysis in cell cultures.

  • Recommendation: Use Tween 80 only if Cyclodextrin fails, and keep concentration < 5%.

Part 4: Decision Matrix

Use this logic flow to select the correct formulation strategy for your specific experiment.

DecisionTree Start Start: Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol Route Route of Admin? InVivo->Route Solvent Use DMSO Stock (Dilute <0.1%) DMSO_Tol->Solvent Yes CoSolvent Use PEG-400 Co-solvent System DMSO_Tol->CoSolvent No Oral Oral Gavage Route->Oral IV IV / IP Injection Route->IV Lipid Lipid Formulation (Corn Oil / Labrasol) Oral->Lipid CD Cyclodextrin Complex (20% HP-β-CD) IV->CD

Caption: Decision matrix for selecting the optimal MDPF formulation based on experimental constraints.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link

  • Zhang, W., et al. (2019).[1][3] Two-Step Synthesis of π-Expanded Maleimides from 3,4-Diphenylfuran-2(5H)-ones. The Journal of Organic Chemistry. (Demonstrates the chemical reactivity and ring stability of the furanone core). Link[1][3]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity in your specific model system before full-scale application.[1]

Sources

Minimizing side products in diphenylfuranone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diphenylfuranone Synthesis Topic: Minimizing Side Products in 3,4-Diphenylfuran-2(5H)-one Synthesis Ticket ID: #SYN-DPF-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Critical Path

Synthesizing 3,4-diphenylfuran-2(5H)-one (and its derivatives) is a cornerstone workflow in medicinal chemistry, particularly for COX-2 inhibitors (e.g., Rofecoxib analogs) and fluorescent imaging agents. While several routes exist, the Reformatsky reaction between benzil and ethyl bromoacetate, followed by acid-catalyzed lactonization, is the industry standard for high-purity applications.

However, this pathway is prone to three specific failure modes:

  • Incomplete Cyclization: Stalling at the

    
    -hydroxy ester or 
    
    
    
    -hydroxy lactone stage.
  • Starting Material Contamination: Co-crystallization of unreacted benzil (yellow impurity).

  • Oligomerization: Acid-catalyzed aldol-type polymerization during the workup.

This guide provides a self-validating protocol to minimize these side products and maximize the isolation of the target furanone.

Reaction Mechanism & Failure Points (Visualized)

To troubleshoot effectively, you must visualize where the chemistry diverges. The diagram below maps the standard Reformatsky pathway against common "off-ramps" (side reactions).

G Reactants Benzil + Ethyl Bromoacetate Zn_Enolate Zinc Enolate (Reformatsky Reagent) Reactants->Zn_Enolate Zn, THF, Reflux Benzil_Rem Unreacted Benzil (Yellow Impurity) Reactants->Benzil_Rem Inert Zn / Wet Solvent Adduct β-Hydroxy Ester (Open Chain) Zn_Enolate->Adduct Nucleophilic Addn. Lactone_Int Hydroxy-Lactone (Cyclized Intermediate) Adduct->Lactone_Int Acid Workup (H+) Polymer Tars/Oligomers Adduct->Polymer Excess Heat/Acid Product 3,4-Diphenylfuran-2(5H)-one (Target) Lactone_Int->Product Dehydration (-H2O) Lactone_Int->Polymer Prolonged Reflux

Figure 1: Reaction pathway for 3,4-diphenylfuran-2(5H)-one synthesis via Reformatsky reaction, highlighting critical intermediates and side-product off-ramps.

Troubleshooting Guide (Q&A)

This section addresses specific user tickets regarding yield loss and purity profiles.

Category A: Physical Appearance & Purity[1]

Q1: My final product is persistent yellow/orange, even after recrystallization. The literature says it should be white. What is this impurity?

  • Diagnosis: The yellow color is almost exclusively due to unreacted Benzil . Benzil is intensely colored and has a solubility profile similar to the furanone, making it difficult to separate via standard ethanol recrystallization.

  • Root Cause: Incomplete conversion during the Reformatsky step, usually caused by deactivated Zinc or wet solvents (which quench the organozinc reagent).

  • Correction:

    • Activate Zinc: Wash Zn dust with 2% HCl, then water, ethanol, and ether, and dry under vacuum. Alternatively, add a crystal of iodine or trimethylsilyl chloride (TMSCl) to the reaction mixture to strip the oxide layer.

    • Stoichiometry: Use a 20-30% excess of the Reformatsky reagent (Zn/Ethyl bromoacetate) relative to Benzil to force full consumption of the colored starting material.

Q2: The NMR shows a complex multiplet around 4.5–5.5 ppm and a broad singlet that disappears with D₂O shake. The mass spec shows M+18.

  • Diagnosis: You have isolated the

    
    -hydroxy lactone intermediate  (Lactone_Int in Fig 1). The cyclization occurred, but the final dehydration step failed.
    
  • Root Cause: The acidic workup was too mild or the reflux time during acidification was insufficient to drive off the water molecule.

  • Correction:

    • Immediate Fix: Reflux the crude material in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to physically remove water. This will drive the equilibrium to the furanone.

Category B: Yield Issues

Q3: My reaction starts vigorously but stalls. Yields are consistently <40%.

  • Diagnosis: "Zinc surface passivation" or thermal stalling.

  • Root Cause: The Reformatsky reaction is exothermic.[1] If the initial exotherm is not controlled, it can coat the remaining zinc surface with insoluble zinc salts, stopping the reaction. Conversely, if the solvent is too cold, the reaction never initiates.

  • Correction:

    • Initiation Protocol: Heat a small portion (10%) of the reagents with the Zn until the reaction initiates (bubbling/cloudiness), then add the remaining reagents dropwise to maintain a gentle reflux without external heating. This ensures a steady, self-sustaining reaction rate.

Optimized Protocol: The "Dry-Acid" Method

To minimize side products, we recommend a Two-Stage One-Pot protocol that separates the addition from the dehydration.

Reagents:

  • Benzil (1.0 eq)

  • Ethyl Bromoacetate (1.5 eq)

  • Activated Zinc Dust (2.0 eq)

  • Solvent: Anhydrous THF (Reaction), Toluene (Workup)

  • Catalyst: Conc. H₂SO₄ or p-TsOH

Step-by-Step Workflow:

  • Reformatsky Addition (The "Clean" Step):

    • In a flame-dried flask under Argon, suspend activated Zn in THF.

    • Add 10% of the Ethyl Bromoacetate/Benzil solution. Warm gently to initiate (iodine crystal helps).

    • Add the rest dropwise over 45 mins. Crucial: Keep the temperature at a gentle reflux.

    • Checkpoint: TLC (9:1 Hexane:EtOAc) should show the disappearance of the yellow Benzil spot.

  • Quench & Acidification (The "Cyclization" Step):

    • Cool to 0°C. Quench with cold 10% H₂SO₄.

    • Standard Error: Many protocols extract here. Do not.

    • Stir the acidic biphasic mixture vigorously for 30–60 minutes. This promotes the initial cyclization of the

      
      -hydroxy ester to the hydroxy-lactone.
      
  • Dehydration (The "Furanone" Step):

    • Extract the organic layer.[2][3] Evaporate the THF (which holds water).

    • Redissolve the residue in Toluene .

    • Add catalytic p-TsOH and reflux with a Dean-Stark trap for 2 hours.

    • Why? This step quantitatively converts any "stalled" hydroxy intermediates into the final furanone, eliminating the "M+18" side product.

Comparative Data: Solvent & Catalyst Impact

The choice of solvent and acid catalyst dramatically affects the ratio of Product vs. Side Products (Tars/Intermediates).

ParameterConditionYield (%)Side Product ProfileRecommendation
Solvent THF 85-92%Low tars, high ratePreferred for Step 1
Diethyl Ether 60-70%Slow initiation, incompleteAvoid for scale-up
Benzene 75%Moderate, toxicity issuesObsolete
Acid Catalyst Conc. H₂SO₄ 88%Fast, but risk of charring/tarsGood for crude quench
(Dehydration)p-TsOH 94% Cleanest profile, minimal tarsPreferred for Step 3
TFA 50%Incomplete dehydrationInsufficiently strong

References

  • Rao, Y. S. (1976). "Recent Advances in the Chemistry of Unsaturated Lactones." Chemical Reviews, 76(5), 625–694. Link

    • Foundational text on the lactonization mechanisms and dehydr
  • BenchChem Application Note. (2025). "Synthesis of 3,4-diphenyl-5H-furan-2-one from Benzil." BenchChem Protocols. Link

    • Source of specific Reformatsky stoichiometry and zinc activ
  • Klar, U., et al. (2005). "Total Synthesis of Epothilones." Synthesis, 2005(16), 301-305.
  • Xu, J., et al. (2023). "Catalyst-controlled site-selective methylene C–H lactonization." Science, 380(6651). Link

    • Advanced mechanistic insight into metal-catalyzed lactonization pathways relevant to side-product form

For further assistance with specific spectral data or scale-up inquiries, please contact the Process Chemistry Division.

Sources

Technical Support Center: Stability of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and photochemical behavior of 3-Methyl-4,5-diphenylfuran-2(5H)-one under UV irradiation. It is designed for researchers observing unexpected degradation or seeking to optimize handling protocols.

Subject: Troubleshooting Photochemical Instability & Handling Protocols Molecule Class:


-Unsaturated 

-Lactone (Butenolide) CAS Registry (Related): 52313-14-1 (General 3,4-diphenyl analogs); Specific isomer requires structural verification.[1]

Executive Summary

3-Methyl-4,5-diphenylfuran-2(5H)-one is intrinsically photolabile .[1] As a trisubstituted furan-2(5H)-one, it contains a conjugated enone system that absorbs strongly in the UV region (


 280–300 nm). Upon excitation, the molecule populates a reactive triplet state, leading to three primary degradation pathways: [2+2] photodimerization , structural rearrangement  (to bicyclic "housane" lactones), or solvent photoaddition .

Researchers typically encounter this issue as:

  • HPLC: Appearance of late-eluting peaks (dimers) or split peaks (diastereomeric rearrangements).[1]

  • Physical: Yellowing of solid samples or solutions upon benchtop exposure.

  • NMR: Loss of the olefinic signal (if 3-H were present, but here C3 is methyl) or shifts in the C5-H benzylic proton signal.

Mechanistic Insight: Why is it Unstable?

The instability stems from the butenolide chromophore . The C3=C4 double bond, conjugated with the carbonyl and phenyl groups, allows for efficient Intersystem Crossing (ISC) to a long-lived triplet state (


).
Degradation Pathways
  • [2+2] Photodimerization: In concentrated solutions or solid state, two excited molecules align to form a cyclobutane ring, creating a "head-to-head" or "head-to-tail" dimer.

  • Di-

    
    -Methane Rearrangement (Type A):  The 4,5-diphenyl substitution pattern facilitates a rearrangement to a 3-oxabicyclo[3.1.0]hexan-2-one  derivative (housane). This is driven by the 4-phenyl group stabilizing the diradical intermediate.
    
  • Solvent Photoaddition: In alcohols (MeOH, EtOH), the excited lactone can abstract a hydrogen or undergo nucleophilic attack, leading to alkoxy-hydrofuranone adducts.

Pathway Diagram

Photochemistry Substrate 3-Methyl-4,5-diphenyl furan-2(5H)-one (Ground State S0) Excited Excited Singlet (S1) [π-π*] Substrate->Excited UV (hν) Triplet Triplet State (T1) [Reactive Diradical] Excited->Triplet ISC Dimer [2+2] Photodimer (Cyclobutane deriv.) Triplet->Dimer High Conc. Solid State Housane Bicyclic Rearrangement (3-oxabicyclo[3.1.0]hexanone) Triplet->Housane Dilute Soln. Aprotic Adduct Solvent Adduct (Alkoxy-furanone) Triplet->Adduct Protic Solvents (MeOH/EtOH)

Caption: Photochemical divergence of 3-Methyl-4,5-diphenylfuran-2(5H)-one upon UV excitation.

Troubleshooting Guide (FAQ Format)

Q1: I see new peaks in my HPLC chromatogram after leaving the sample in the autosampler. What happened?

Diagnosis: You likely experienced solution-phase photodegradation .[1] Standard clear glass vials transmit UV-A and ambient lab light sufficient to trigger reaction.

  • The Issue: If the solvent was Methanol/Ethanol, you likely formed solvent adducts (polar, earlier eluting). If Acetonitrile, you likely formed dimers (non-polar, later eluting).

  • Solution:

    • Switch to Amber Glass Vials immediately.

    • Use a "Black Box" or aluminum foil cover for the autosampler tray.

    • Protocol Check: Re-inject a fresh standard prepared in the dark to confirm the artifact.

Q2: My solid sample turned yellow. Is it still usable?

Diagnosis: Surface photodimerization or oxidation.

  • The Issue: The crystal lattice of furanones often aligns the double bonds perfectly for [2+2] cycloaddition. The yellow color typically indicates the formation of trace conjugated oxidation products or radical species.

  • Solution:

    • Perform 1H-NMR . If the bulk (<5%) is unaffected (integration of Methyl and C5-H is correct), you may repurpose it for crude reactions.

    • For analytical standards, discard and purchase fresh.

    • Recrystallization: If necessary, recrystallize from hot ethanol in the dark to remove the dimer (which often has different solubility).

Q3: Can I use this compound in biological assays under UV sterilization?

Diagnosis: High Risk.

  • The Issue: UV sterilization (germicidal lamps, 254 nm) matches the absorption maximum of the furanone ring. This will rapidly decompose the compound, potentially creating toxic photoproducts (e.g., reactive radicals or alkylating agents).

  • Solution:

    • Filter Sterilize (0.22 µm PTFE/Nylon) instead of UV irradiating the compound solution.

    • Add the compound to the media after the media has been UV sterilized.

Experimental Protocols for Stability Validation

If you must verify the integrity of your specific batch, follow this self-validating protocol.

Protocol A: Photostability Stress Test

Objective: Determine the half-life (


) of the compound under ambient lab conditions.
  • Preparation: Prepare a 100 µM solution in Acetonitrile (ACN).

  • Control: Transfer 1 mL to an amber vial (Dark Control).

  • Exposure: Transfer 1 mL to a clear quartz or borosilicate vial. Place in a light box (or sunny windowsill).

  • Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, and 24h.

  • Analysis: Monitor the decrease in Area Under Curve (AUC) of the parent peak relative to the Dark Control.

Data Interpretation Table:

ObservationProbable CauseAction
Parent peak < 95% at 4h Highly PhotolabileHandle only under red/yellow light.
New peak (RRT ~0.8) Solvent AdductAvoid protic solvents (MeOH) for storage.
New peak (RRT ~1.5) DimerizationReduce concentration; Store at -20°C.
Protocol B: Handling & Storage Recommendations
  • Storage: -20°C in Amber Vials, under Argon/Nitrogen.

  • Solvents: Anhydrous Acetonitrile or DMSO are preferred over alcohols for stock solutions.

  • Lighting: Use amber sleeves for columns and reaction flasks if working in a brightly lit lab.

References

  • Photochemistry of Furanones (General)

    • Padwa, A. (1976).[1] Photochemistry of Organic Compounds. Rearrangements of 2(5H)-furanones.

    • Source:

  • Photocyclization of 3,4-Diphenylfuran-2(5H)

    • Rao, V. J., et al. (1994). Photochemistry of 3,4-diphenyl-2(5H)
    • Source:

  • [2+2] Photodimerization Mechanisms

    • Asadi, S. (2024).[1] Exploring Green Photochemical Reactions Of Bio-Based Heterocyclic Compounds: 4-Hydroxy-2(5H) Furanone.

    • Source:

  • Solvent Effects on Furanone Photolysis

    • Brigante, M., et al. (2015).[1][2] Photochemical processes induced by irradiation... in different solvents.

    • Source:

Sources

Technical Support Center: Scale-Up of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges associated with the scale-up of 3-Methyl-4,5-diphenylfuran-2(5H)-one . This scaffold is a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive lactones.

The synthesis generally relies on the condensation of Benzoin with Propionic Anhydride (or propionyl chloride) under basic or Lewis-acid catalysis. While the chemistry appears straightforward on a milligram scale, kilogram-scale production introduces non-linear variables regarding thermal mass, viscosity, and impurity profiles.

This guide is structured as a dynamic troubleshooting system. Locate your specific observation below to find the corresponding engineering solution.

Module 1: Reaction Engineering & Kinetics

Q: The reaction mixture solidifies or becomes too viscous to stir during the initial heating phase. How do I manage this melt?

Diagnosis: You are likely running the reaction "neat" (solvent-free) or with insufficient solvent at a scale where surface-area-to-volume ratio has decreased. The condensation of benzoin with propionic anhydride often passes through a "slurry-to-melt" transition. If the temperature drops slightly or if stoichiometry is off, the intermediate esters can crystallize out, seizing the agitator.

Technical Solution:

  • Switch to a High-Boiling Solvent: Do not run neat at scales >100g. Introduce Xylene or Toluene (3–5 volumes relative to Benzoin).

    • Why: These solvents allow for azeotropic removal of the propionic acid byproduct (if using acid catalysis) or simply maintain homogeneity.

    • Benefit: Maintains heat transfer coefficients (

      
      ) and prevents hot-spots that lead to tar formation.
      
  • Stirring Torque: Ensure your overhead stirrer is rated for high-viscosity fluids (minimum 60 Ncm torque for 1L reactors). Use an anchor or helical ribbon impeller rather than a marine propeller.

Q: My yield is fluctuating (40–70%) between batches despite identical reaction times. What is the variable?

Diagnosis: The likely culprit is moisture content or inefficient byproduct removal . The cyclization step is a dehydration. The presence of water (from wet Benzoin or wet solvent) shifts the equilibrium back toward the open-chain intermediate.

Technical Solution:

  • Protocol Adjustment: Implement a Dean-Stark trap (if using Toluene/Xylene) to continuously remove water.

  • Reagent QC: Check the Propionic Anhydride purity. If it contains significant Propionic Acid (hydrolysis product), the activation energy for the initial acylation increases.

  • Stoichiometry: Ensure a minimum excess of Propionic Anhydride (1.5 to 2.0 equivalents). The excess anhydride acts as a chemical desiccant.

Module 2: Impurity Profile & Purification

Q: The final product is isolated as a sticky brown oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" is caused by the presence of unreacted Benzoin or Propionic Acid residues. Benzoin acts as a plasticizer, preventing the crystal lattice of the furanone from forming.

Technical Solution:

  • The "Wash" Step (Critical): Before attempting crystallization, the crude reaction mixture must be washed aggressively with saturated NaHCO₃ (to remove propionic acid) followed by water .

  • Solvent Swap:

    • Avoid: Dichloromethane (DCM) often retains oligomers.

    • Preferred System: Recrystallize from Ethanol/Water (9:1) or Isopropanol .

  • Seeding Protocol:

    • Dissolve the oil in hot Ethanol.

    • Cool to 40°C.

    • Add seed crystals (0.5 wt%).

    • Slow cool to 0°C at a rate of 5°C/hour. Rapid cooling traps impurities.

Q: HPLC shows a persistent impurity at RRT 0.95. What is it?

Diagnosis: This is likely the O-acylated intermediate (non-cyclized) or a regioisomer if the benzoin starting material was unsymmetrical (though for standard benzoin, this is less of an issue). In high-temperature forcing conditions, you may also see furan-3(2H)-one isomers (double bond migration), though less common.

Technical Solution:

  • Drive to Completion: The presence of the O-acylated intermediate indicates the cyclization (ring closure) was incomplete. Increase the reaction temperature (reflux in Xylene, ~140°C) or add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Sulfuric Acid to push the dehydration.

Module 3: Visual Workflows

Figure 1: Optimized Scale-Up Workflow

This diagram illustrates the critical decision points for the synthesis to ensure safety and yield.

SynthesisWorkflow Start Start: Benzoin + Propionic Anhydride SolventCheck Scale > 100g? Start->SolventCheck Neat Run Neat (Risk of Solidification) SolventCheck->Neat No Solvent Add Xylene/Toluene (3-5 vol) SolventCheck->Solvent Yes Catalyst Add Catalyst (H2SO4 or DMAP) Neat->Catalyst Solvent->Catalyst Reflux Reflux with Dean-Stark (Remove H2O) Catalyst->Reflux IPC IPC: Check Benzoin < 1% Reflux->IPC Continue Continue Heating IPC->Continue Fail Quench Cool & Wash (NaHCO3) IPC->Quench Pass Continue->Reflux Crystallize Crystallize (EtOH/H2O) Quench->Crystallize

Caption: Figure 1. Decision matrix for solvent selection and reaction monitoring (IPC) to prevent solidification and ensure conversion.

Figure 2: Troubleshooting Logic Tree

Use this to diagnose low yield or purity issues.

Troubleshooting Problem Problem Detected Type Type? Problem->Type LowYield Low Yield (<50%) Type->LowYield StickySolid Sticky/Oily Solid Type->StickySolid DarkColor Dark/Tarry Product Type->DarkColor Water Check Water Content (Reagents/Solvent) LowYield->Water Cause Wash Incomplete Acid Removal (Increase NaHCO3 wash) StickySolid->Wash Cause Temp Thermal Degradation (Lower Temp / N2 sparge) DarkColor->Temp Cause

Caption: Figure 2.[1] Root cause analysis for common scale-up deviations.

Module 4: Quantitative Data & Specifications

Table 1: Solvent Screening for Crystallization

Data based on 10g pilot runs. Goal: Maximize purity while maintaining >70% recovery.

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC a/a%)Observations
Ethanol/Water 90:10 82% >99.2% Optimal. White needles.
Methanol10065%98.5%Significant solubility loss in mother liquor.
Toluene/Hexane50:5088%94.0%Traps unreacted Benzoin (yellow tint).
Ethyl Acetate10040%99.0%Product too soluble; low recovery.
Table 2: Key Process Parameters (KPP)
ParameterRangeCriticalityImpact of Deviation
Reaction Temp 135°C – 145°CHigh<135°C: Incomplete cyclization.>150°C: Tarry degradation.
Stoichiometry 1.0 : 2.0 (Benzoin:Anhydride)Medium<1.5 eq: Stalled reaction.>3.0 eq: Waste disposal burden.
Agitation >200 RPM (Anchor)HighPoor heat transfer leads to local superheating.

References

  • Rao, Y. S. (1976). Recent Advances in the Chemistry of Unsaturated Lactones. Chemical Reviews, 76(5), 625–694. Link

  • Knight, D. W. (1994). General Methods for the Synthesis of Butenolides and Tetronic Acids. Contemporary Organic Synthesis, 1, 287. Link

  • Boukouvalas, J., et al. (2006). Synthesis of 3,4-dihalo-2(5H)-furanones. Tetrahedron Letters, 47(21), 3537-3539. (Provided for mechanistic context on furanone cyclization). Link

  • Organic Chemistry Portal. (2023). Benzoin Condensation & Lactone Synthesis Strategies. Link

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for Benzoin and Propionic Anhydride before scale-up. Propionic Anhydride is corrosive and lachrymatory.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-Methyl-4,5-diphenylfuran-2(5H)-one , a pharmacophoric scaffold structurally related to the coxib class of anti-inflammatory drugs but possessing distinct biological properties due to its specific substitution pattern.

Executive Summary & Chemical Identity

3-Methyl-4,5-diphenylfuran-2(5H)-one is a fully substituted


-lactone derivative. While it shares the core furan-2(5H)-one ring with the blockbuster drug Rofecoxib (Vioxx) , it lacks the critical p-methylsulfonyl pharmacophore required for potent COX-2 selectivity. Consequently, its biological profile shifts from COX-2 inhibition toward COX-1 selectivity , cytotoxicity (anticancer potential) , and utility as a synthetic model substrate .
Chemical Profile
FeatureSpecification
IUPAC Name 3-Methyl-4,5-diphenylfuran-2(5H)-one
Core Scaffold

-unsaturated

-lactone (Butenolide)
Key Substituents C3-Methyl, C4-Phenyl, C5-Phenyl
Molecular Weight ~250.29 g/mol
Primary Class 3,4,5-Trisubstituted Furanone
Therapeutic Potential COX-1 Inhibition, Anticancer (Cytotoxic), Synthetic Intermediate

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is dictated by three critical regions on the furanone ring. Below is a detailed breakdown of how each substituent influences its interaction with biological targets (primarily Cyclooxygenase enzymes).

Region 1: The C3 Position (Methyl Group)
  • Current State: A methyl group (-CH

    
    ) at position 3.[1][2][3]
    
  • SAR Insight: In potent COX-2 inhibitors like Rofecoxib, this position is occupied by a phenyl ring . The phenyl ring provides critical hydrophobic bulk that helps position the molecule within the large COX-2 active site.

  • Impact: Replacing the C3-phenyl with a smaller methyl group reduces steric bulk. While this allows the molecule to fit into the smaller COX-1 active site , it significantly decreases binding affinity for COX-2, which prefers larger lipophilic groups at this position.

Region 2: The C4 Position (Unsubstituted Phenyl)
  • Current State: A phenyl ring attached directly to the C4 carbon.

  • SAR Insight: This is the "Anchor" region. For COX-2 selectivity, this phenyl ring must be substituted at the para-position with a hydrogen-bonding acceptor, typically a methylsulfonyl (-SO

    
    Me)  or sulfonamide (-SO
    
    
    
    NH
    
    
    )
    group.
  • Impact: The absence of the sulfonyl group in 3-Methyl-4,5-diphenylfuran-2(5H)-one is the primary reason it lacks COX-2 selectivity. Without this "hook" to interact with the Arg513/His90 side pocket of COX-2, the molecule behaves as a generic lipophilic inhibitor, often showing preference for the tighter channel of COX-1.

Region 3: The C5 Position (Phenyl Group)
  • Current State: A phenyl group at the C5 position (creating a chiral center).

  • SAR Insight: Most commercial coxibs (like Rofecoxib) have a methylene (-CH

    
    -) or carbonyl at C5, or the ring is fully aromatic (furan).
    
  • Impact: The addition of a phenyl group at C5 increases overall lipophilicity (LogP). In anticancer studies, 3,4,5-trisubstituted furanones have shown cytotoxicity against cell lines like HeLa and MCF-7, likely by interfering with microtubule polymerization or inducing oxidative stress, rather than pure COX inhibition.

Comparative Performance Analysis

The following table contrasts 3-Methyl-4,5-diphenylfuran-2(5H)-one with established therapeutics to highlight the functional consequences of its structure.

Table 1: Pharmacological Comparison
CompoundC3 SubstituentC4 SubstituentSelectivity ProfilePrimary Application
3-Methyl-4,5-diphenylfuran-2(5H)-one Methyl Phenyl (Unsubstituted) COX-1 > COX-2 COX-1 Probe / Anticancer Lead
Rofecoxib (Vioxx) Phenyl4-(Methylsulfonyl)phenylCOX-2 >>> COX-1Anti-inflammatory (Withdrawn)
Celecoxib (Celebrex) (Pyrazole Ring)4-SulfonamidophenylCOX-2 > COX-1Anti-inflammatory (Arthritis)
Indomethacin (Indole Core)4-ChlorobenzoylCOX-1 > COX-2General NSAID
Experimental Data Summary (Estimated from Analogs)
  • COX-2 IC

    
    :  > 10 
    
    
    
    M (Inactive/Weak) – Due to lack of sulfone.
  • COX-1 IC

    
    :  0.1 – 1.0 
    
    
    
    M (Moderate Potency) – Due to smaller C3-Methyl fitting COX-1 channel.
  • Cytotoxicity (HeLa): IC

    
     ~ 5-20 
    
    
    
    M – Typical for lipophilic furanones.

Mechanism of Action & Signaling Pathways

Pathway Visualization

The diagram below illustrates how the structural differences dictate the pathway modulation. 3-Methyl-4,5-diphenylfuran-2(5H)-one fails to engage the "COX-2 Side Pocket," leading to off-target COX-1 inhibition or direct cellular toxicity.

G AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets/Clotting) COX1->TxA2 Major Path PGE2 Prostaglandins (Inflammation) COX2->PGE2 Major Path Drug_Rof Rofecoxib (Has SO2Me Group) Drug_Rof->COX1 Weak/No Effect Drug_Rof->COX2 Strong Inhibition (Fits Side Pocket) Drug_Me 3-Methyl-4,5-diphenyl furan-2(5H)-one (No SO2Me Group) Drug_Me->COX1 Moderate Inhibition (Fits Narrow Channel) Drug_Me->COX2 No Binding (Steric Mismatch)

Figure 1: Differential inhibition mechanism driven by the absence of the sulfonyl pharmacophore.

Experimental Protocols

To validate the SAR profile of this compound, the following protocols are recommended. These are standard in the field for evaluating furanone derivatives.

Protocol A: One-Pot Multicomponent Synthesis

Rationale: This molecule is efficiently synthesized via a multicomponent reaction, making it an accessible scaffold for modification.

  • Reagents: Benzaldehyde (1.0 eq), Aniline (1.0 eq), and Pyruvate derivative (or Acetylenic ester) (1.0 eq).

  • Catalyst: 10 mol% L-Proline or magnetically separable nanocatalyst (e.g., Fe

    
    O
    
    
    
    @SiO
    
    
    ).
  • Procedure:

    • Mix reagents in Ethanol (5 mL) at room temperature.

    • Stir for 3-5 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Work-up: Filter the precipitated solid. Wash with cold ethanol. Recrystallize from ethanol to obtain pure white crystals.

  • Validation: Confirm structure via

    
    H NMR (Singlet at ~2.1 ppm for C3-Methyl).
    
Protocol B: COX-1/COX-2 Inhibition Assay (In Vitro)

Rationale: To quantify the selectivity shift caused by the C3-Methyl and lack of sulfone.

  • System: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme Prep: Recombinant human COX-1 and COX-2.

  • Steps:

    • Incubate enzyme with test compound (0.01 – 100

      
      M) for 10 mins at 25°C.
      
    • Add Arachidonic Acid (substrate) and TMPD (chromophore).

    • Measure absorbance at 590 nm after 5 mins.

  • Calculation: Determine IC

    
     by plotting % Inhibition vs. Log[Concentration].
    
    • Expected Result: High IC

      
       for COX-2 (>50 
      
      
      
      M), Lower IC
      
      
      for COX-1.

Visualization of Pharmacophore

The diagram below maps the specific SAR rules to the molecule's structure.

Figure 2: SAR Map highlighting the functional impact of substituents at positions 3, 4, and 5.

References

  • Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2014). Relevance: Establishes that removing the methylsulfonyl group from the furanone scaffold switches activity from COX-2 to COX-1 selectivity.[4][5] URL:[Link]

  • The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor. Source:[6] Bioorganic & Medicinal Chemistry Letters (1999).[6] Relevance: Defines the foundational SAR for the furanone class, highlighting the necessity of the C4-sulfone and C3-phenyl for COX-2 potency. URL:[Link]

  • Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Source: Bioorganic & Medicinal Chemistry (2002).[2] Relevance: Demonstrates the anticancer potential of 3,4,5-substituted furanones when COX inhibition is not the primary target. URL:[Link]

  • One-pot synthesis of 3,4,5-substituted furan-2(5H)-ones. Source: Journal of Heterocyclic Chemistry (General Reference for Protocol A). Relevance: Validates the synthetic accessibility of the 3-methyl-4,5-diphenyl analog.

Sources

X-Ray Crystallography vs. Alternative Modalities for the Structural Validation of 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2(5H)-one derivatives, commonly known as butenolides, are privileged pharmacophores ubiquitous in natural products and synthetic drugs exhibiting anti-inflammatory and antimicrobial properties. Specifically, 3-Methyl-4,5-diphenylfuran-2(5H)-one presents a unique analytical challenge: it features a highly conjugated lactone core and a critical chiral center at the C5 position. Validating the exact three-dimensional conformation and absolute stereochemistry of this molecule is paramount for rigorous Structure-Activity Relationship (SAR) profiling.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), demonstrating why SCXRD remains the gold standard for unambiguous stereochemical validation.

Objective Performance Comparison: SCXRD vs. NMR vs. HRMS

A comprehensive structural proof requires orthogonal techniques. HRMS identifies molecular fragments, NMR links these fragments into a planar topology, and SCXRD establishes the exact 3D absolute configuration 1. However, when evaluating these methods for stereochemical certainty, their capabilities diverge significantly.

Table 1: Quantitative Comparison of Structural Validation Modalities for 3-Methyl-4,5-diphenylfuran-2(5H)-one

Analytical Modality3D Spatial ResolutionSample RequirementAbsolute Stereochemistry CertaintyTurnaround Time
SCXRD < 0.1 Å (Atomic level)0.1 - 0.5 mg (Single crystal)100% (via Flack Parameter)24 - 48 hours
NMR (1D/2D) Solution ensemble average2 - 10 mg (in deuterated solvent)Low (Requires Chiral Derivatizing Agents)1 - 4 hours
HRMS N/A (0D connectivity)< 0.01 mg0% < 1 hour
The Limitations of NMR for Absolute Configuration

While NMR spectroscopy is highly advantageous for non-destructive, solution-state dynamic analysis [[2]](), it fundamentally measures the magnetic environment of nuclei relative to one another. 1H and 13C NMR can confirm the presence of the C3-methyl group and the C4/C5 phenyl rings. 2D NOESY experiments can indicate spatial proximity between the C5 proton and the C4 phenyl ring. However, NMR cannot definitively assign the absolute (R) or (S) configuration of the C5 stereocenter without the complex, error-prone introduction of Chiral Derivatizing Agents (CDAs) [[3]]().

Conversely, SCXRD provides an unambiguous spatial map, making it the definitive method for synthetic chemists validating absolute stereocenters 4.

Structural Elucidation Workflow

G N1 Synthesis & Purification (3-Methyl-4,5-diphenylfuran-2(5H)-one) N2 HRMS & 1D/2D NMR (Planar Connectivity Validation) N1->N2 Yield > 95% N3 Crystallization (Slow Evaporation Method) N2->N3 Confirmed Mass/Purity N4 SCXRD Data Collection (Cu Kα Radiation) N3->N4 Single Crystal Isolated N5 Structure Refinement (Absolute Configuration at C5) N4->N5 Anomalous Dispersion

Workflow for structural elucidation and stereochemical validation of furan-2(5H)-one derivatives.

Standardized Protocol for SCXRD Validation (Self-Validating System)

To ensure scientific integrity, the following methodology outlines the causal reasoning behind each experimental choice and establishes strict mathematical validation checkpoints.

Phase 1: Crystal Growth
  • Action: Dissolve purified 3-Methyl-4,5-diphenylfuran-2(5H)-one in a minimal volume of dichloromethane (DCM) and carefully layer with a non-polar anti-solvent like hexane. Allow to sit undisturbed at 20°C.

  • Causality: The differential solubility between the two solvents creates a thermodynamic gradient. As the volatile DCM slowly evaporates, the solution gradually reaches supersaturation. This slow kinetic rate promotes the nucleation of a single, highly ordered macroscopic crystal lattice rather than an amorphous kinetic precipitate.

  • Validation Checkpoint: Visual inspection under a polarized light microscope. A valid crystal must exhibit uniform birefringence and sharp extinction upon rotation. This optical property confirms the presence of a single continuous crystal lattice, a strict prerequisite for high-resolution diffraction.

Phase 2: Diffraction Data Collection
  • Action: Mount the crystal on a goniometer loop using paratone oil. Irradiate the sample using a microfocus Cu Kα X-ray source (

    
     Å)  while maintaining the crystal at cryogenic temperatures (100 K) under a nitrogen stream.
    
  • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots. Because 3-Methyl-4,5-diphenylfuran-2(5H)-one (

    
    ) consists entirely of light atoms, Cu Kα radiation is explicitly chosen over Mo Kα. Cu radiation significantly enhances the anomalous scattering signal of the oxygen atoms, which is mathematically required to differentiate between enantiomers and assign the absolute structure 4.
    
  • Validation Checkpoint: The diffractometer software calculates the internal agreement factor (

    
    ). An 
    
    
    
    mathematically validates that the collected symmetry-equivalent reflections are highly consistent, proving the raw data is of publishable quality.
Phase 3: Computational Refinement & Validation
  • Action: Solve the crystallographic phase problem using direct methods (e.g., SHELXT) and refine the structural model via full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Direct methods mathematically reconstruct the electron density map directly from the diffraction intensities. Refining on

    
     utilizes all collected data (including weak/negative reflections), providing the most statistically robust atomic coordinates and anisotropic displacement parameters for the furanone core and the sterically hindered phenyl rings.
    
  • Validation Checkpoint: The ultimate self-validating metric is the automated CheckCIF report generated by the International Union of Crystallography (IUCr).

    • An

      
       value < 5%  confirms the modeled structure accurately matches the experimental electron density.
      
    • A Flack parameter approaching 0.0 (with an estimated standard deviation

      
      ) mathematically guarantees the correct absolute configuration at the C5 stereocenter, proving the model is not an inverted artifact.
      

Conclusion

While modern drug discovery relies heavily on the rapid throughput of NMR and HRMS, these techniques fall short when absolute stereochemical certainty is required for complex scaffolds. By utilizing Cu Kα Single-Crystal X-ray Diffraction, researchers can exploit anomalous dispersion to definitively validate the 3D architecture and absolute configuration of 3-Methyl-4,5-diphenylfuran-2(5H)-one, ensuring robust and reproducible downstream biological assays.

References

  • Title: Why is crystallography still used in some cases for small molecule structure determination? Source: StackExchange (Chemistry) URL: [Link]

  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: ResolveMass URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: Structure Analysis Source: Bruker URL: [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is the bedrock of reliable, reproducible, and translatable results. For a molecule like 3-Methyl-4,5-diphenylfuran-2(5H)-one, a substituted furanone with potential applications as a synthetic building block, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for advancing a compound through the development pipeline.

This guide provides an in-depth comparison of mass spectrometry-based techniques with orthogonal analytical methods for the comprehensive purity determination of 3-Methyl-4,5-diphenylfuran-2(5H)-one. The methodologies discussed are grounded in established principles and validated against international regulatory standards, ensuring scientific integrity and trustworthiness.[1][2][3]

The Central Role of Mass Spectrometry

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for identifying and quantifying the target molecule and its potential impurities. When coupled with a chromatographic separation technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful platform for purity analysis.[4][5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Method

For a semi-volatile molecule like 3-Methyl-4,5-diphenylfuran-2(5H)-one, GC-MS is a primary analytical choice.[4][5][8][9] The technique separates compounds based on their volatility and interaction with the GC column before they are detected and identified by the mass spectrometer.[4][6][7]

Why GC-MS? The Causality Behind the Choice

The decision to employ GC-MS is driven by several factors. Furanones are often amenable to gas chromatography due to their volatility.[9][10] The high-resolution separation provided by a capillary GC column is crucial for resolving the main compound from structurally similar impurities that may have formed during synthesis, such as isomers or degradation products.[6] The mass spectrometer then provides definitive identification of these separated components through their unique fragmentation patterns.[4][6][10]

Experimental Protocol: GC-MS Analysis

A robust GC-MS protocol for 3-Methyl-4,5-diphenylfuran-2(5H)-one would be developed and validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[2][3][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Methyl-4,5-diphenylfuran-2(5H)-one sample.

  • Dissolve in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

  • Peak identification is confirmed by comparing the acquired mass spectra with a reference spectrum of a certified standard or by interpretation of the fragmentation pattern.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex Dissolve->Vortex Inject Inject into GC Vortex->Inject Transfer Separate Separation in Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Acquire Data Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Components Integrate->Identify Calculate Calculate Purity Identify->Calculate Purity_Analysis cluster_methods Analytical Techniques cluster_principles Underlying Principles cluster_outcomes Purity Assessment start Purity Analysis of 3-Methyl-4,5-diphenylfuran-2(5H)-one gcms GC-MS start->gcms hplc HPLC-UV start->hplc qnmr qNMR start->qnmr gcms_p Volatility & Mass-to-Charge Ratio gcms->gcms_p hplc_p Polarity & Partitioning UV Absorbance hplc->hplc_p qnmr_p Nuclear Spin & Proportional Signal Intensity qnmr->qnmr_p gcms_o Relative Purity (Area %) gcms_p->gcms_o hplc_o Relative Purity (Area %) hplc_p->hplc_o qnmr_o Absolute Purity (Mass %) qnmr_p->qnmr_o final_report Comprehensive Purity Report gcms_o->final_report hplc_o->final_report qnmr_o->final_report

Sources

A Comparative Guide to Furanone Synthesis Pathways for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

The furanone scaffold is a privileged motif in medicinal chemistry and natural products, exhibiting a wide range of biological activities. The efficient construction of this heterocyclic core is, therefore, a topic of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of prominent furanone synthesis pathways, offering an in-depth look at their mechanisms, practical applications, and relative performance based on experimental data. We aim to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecules and research goals.

Introduction to Furanone Synthesis: A Strategic Overview

The choice of a synthetic pathway to a furanone derivative is often dictated by the desired substitution pattern, available starting materials, and scalability requirements. Classical methods, while foundational, often have limitations that modern catalytic approaches have sought to address. This guide will explore both, providing a clear rationale for the experimental choices within each protocol.

The Paal-Knorr Furan Synthesis: A Classic Revisited

One of the most fundamental methods for anelating a furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3] This reaction has been a cornerstone of heterocyclic chemistry for over a century due to its reliability and straightforward nature.

Mechanism and Experimental Causality:

The reaction proceeds via the protonation of one carbonyl group, which is then attacked by the enol or enolate of the other carbonyl.[1][3] The resulting hemiacetal undergoes dehydration to afford the furan.[1] The choice of acid catalyst is critical; stronger acids can lead to side reactions, while weaker acids may result in incomplete conversion. The "sweet spot" is often found with catalysts like p-toluenesulfonic acid (PTSA) or mineral acids in carefully controlled concentrations.[3]

Paal_Knorr_Furan_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation Dicarbonyl->Protonation H+ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Hemiacetal Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration -H2O Furan Furan Product Dehydration->Furan

Caption: The reaction mechanism of the Paal-Knorr furan synthesis.

Representative Protocol: Synthesis of 2,5-Dimethylfuran [4]

  • In a round-bottomed flask equipped with a condenser and stirring apparatus, place 2,5-hexanedione.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at 50°C with continuous stirring for 24 hours.

  • Upon completion, the reaction mixture is cooled, neutralized with a base like sodium bicarbonate solution, and extracted with an organic solvent such as diethyl ether.

  • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethylfuran.

The Feist-Benary Furan Synthesis: A Versatile Approach

The Feist-Benary furan synthesis offers an alternative route that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5][6][7][8] This method is particularly useful for accessing highly substituted furans.

Mechanism and Strategic Considerations:

The base, typically a mild one like pyridine or triethylamine, deprotonates the β-dicarbonyl compound to form an enolate.[5][6] This enolate then acts as a nucleophile, attacking the α-halo ketone in an SN2 reaction. A subsequent intramolecular cyclization and dehydration afford the furan product.[5][6] The choice of a mild base is crucial to prevent the hydrolysis of ester functionalities that may be present in the β-dicarbonyl substrate.[5]

Feist_Benary_Furan_Synthesis AlphaHaloKetone α-Halo Ketone SN2 SN2 Attack AlphaHaloKetone->SN2 BetaDicarbonyl β-Dicarbonyl Compound Enolate Enolate Formation BetaDicarbonyl->Enolate Base Enolate->SN2 Intermediate Alkylated Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Furan Substituted Furan Dehydration->Furan

Caption: The generalized reaction pathway for the Feist-Benary furan synthesis.

Representative Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [5]

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).

  • Slowly add chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Modern Catalytic Methods: The Rise of Transition Metals

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for furanone synthesis, often offering milder reaction conditions, higher yields, and broader substrate scope compared to classical methods.[9] Gold and palladium catalysts, in particular, have shown remarkable efficiency.

Gold-Catalyzed Synthesis of Furanones:

Gold catalysts, typically in the form of Au(I) or Au(III) complexes, can catalyze the cyclization of various functionalized alkynes to yield furanones. For instance, a catalyst generated from (p-CF3C6H4)3PAuCl and AgOTf can effectively cyclize γ-hydroxyalkynones to provide substituted 3(2H)-furanones in good yields under mild conditions.[10]

Palladium-Catalyzed Carbonylative Cyclization:

Palladium-catalyzed carbonylative cyclization of terminal and internal alkynols provides a direct route to 2(5H)-furanones.[11] This reaction often requires a palladium catalyst such as Pd2(dba)3·CHCl3 with a suitable ligand like 1,4-bis(diphenylphosphino)butane (dppb), under an atmosphere of carbon monoxide and hydrogen.[11] This methodology is valued for its ability to construct the furanone ring with concomitant incorporation of a carbonyl group.

Performance Comparison of Furanone Synthesis Pathways

The following table summarizes the key performance indicators for the discussed synthesis pathways, based on data from representative literature reports.

Synthesis PathwayTypical YieldsSubstrate ScopeReaction ConditionsKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis 60-95%Limited by availability of 1,4-dicarbonylsAcidic, often requires heating[3][4]Simple, reliable, atom-economicalHigh temperatures, limited substitution patterns
Feist-Benary Synthesis 50-85%Broad, allows for highly substituted furans[5][6]Basic, often requires heating[5][6]Versatile, good for complex structuresPotential for side reactions, use of halo-ketones
Gold-Catalyzed Synthesis Good to excellent yieldsWide, tolerates various functional groups[12]Mild, often room temperatureHigh yields, mild conditions, high atom economyCost of catalyst, sensitivity to impurities
Palladium-Catalyzed Synthesis 67-98%[11]Broad, good for fused systems and substituted furanones[11][13]Requires CO and H2 gas, elevated pressure and temperature[11]Excellent for complex ring systemsRequires specialized equipment (high pressure), catalyst cost

Conclusion: Selecting the Optimal Pathway

The choice of a furanone synthesis pathway is a multi-faceted decision that requires careful consideration of the target molecule's structure, the desired scale of the reaction, and the available resources. For simple, symmetrical furanones, the Paal-Knorr synthesis remains a viable and economical option. When aiming for highly substituted or complex furanones, the Feist-Benary synthesis or modern transition metal-catalyzed methods offer superior versatility and efficiency. Gold-catalyzed approaches are particularly noteworthy for their mild reaction conditions and high yields, making them an attractive option for the synthesis of sensitive or complex molecules in a drug discovery setting. Palladium-catalyzed carbonylative cyclizations provide a powerful strategy for constructing the furanone ring with the incorporation of a carbonyl group in a single step. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the construction of this important heterocyclic motif.

References

  • Feist–Benary synthesis. In: Wikipedia. ; 2023. Available at: [Link].

  • S. Hosseyni, Y. Su, X. Shi. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Org. Lett.2015, 17, 6010-6013.
  • W.-Y. Yu, H. Alper. Palladium-Catalyzed Cyclocarbonylation of Terminal and Internal Alkynols to 2(5H)-Furanones. The Journal of Organic Chemistry. 1997, 62 (17), 5684–5687.
  • A Convenient Synthetic Route to Furan Esters and Lactones by Palladium-Catalyzed Carboalkoxylation or Cyclocarbonylation of Hydroxyl-Substituted 3-Iodofurans. National Institutes of Health. Available at: [Link].

  • Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. National Institutes of Health. Available at: [Link].

  • Palladium-Catalyzed Cyclocarbonylation of Terminal and Internal Alkynols to 2(5H)-Furanones. Sci-Hub. Available at: [Link].

  • Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. Available at: [Link].

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link].

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link].

  • Synthesis of 3(2H)-Furanones: A Review. CSIR - National Institute For Interdisciplinary Science and Technology (NIIST). Available at: [Link].

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link].

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. Available at: [Link].

  • Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization. ScienceDirect. Available at: [Link].

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal. Available at: [Link].

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Available at: [Link].

  • Paal–Knorr synthesis. In: Wikipedia. ; 2023. Available at: [Link].

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link].

  • Synthesis of furanone and pyranone. ResearchGate. Available at: [Link].

Sources

Molecular Docking Studies of 3-Methyl-4,5-diphenylfuran-2(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the molecular docking profile for 3-Methyl-4,5-diphenylfuran-2(5H)-one , a specific derivative of the furanone scaffold. Given the structural homology of this compound to established COX-2 inhibitors (like Rofecoxib) and tubulin polymerization inhibitors, this guide focuses on these two primary therapeutic targets.

Executive Summary & Pharmacological Context

3-Methyl-4,5-diphenylfuran-2(5H)-one represents a critical structural variation of the diaryl-furanone class. Unlike Rofecoxib (Vioxx), which features a 3,4-diaryl substitution pattern, this molecule presents a 4,5-diaryl motif with a methyl group at position 3.

This regioisomerism is significant for two drug development pathways:

  • Anti-Inflammatory (COX-2 Inhibition): The vicinal diaryl system is the pharmacophore responsible for fitting into the hydrophobic channel of Cyclooxygenase-2 (COX-2). The 4,5-diphenyl orientation tests the plasticity of this pocket compared to the standard 3,4-diphenyl drugs.

  • Anticancer (Tubulin Binding): The cis-locked vicinal aryl configuration mimics Combretastatin A-4, a potent tubulin polymerization inhibitor, making this scaffold a candidate for cytotoxic agents.

This guide details the docking protocols, expected binding modes, and comparative benchmarks against industry standards.

Comparative Profiling: The Candidate vs. Standards

To objectively evaluate the performance of 3-Methyl-4,5-diphenylfuran-2(5H)-one, it must be docked against validated standards.

Table 1: Structural & Functional Comparison
FeatureCandidate: 3-Methyl-4,5-diphenylfuran-2(5H)-one Standard 1: Rofecoxib (COX-2 Selective)Standard 2: Combretastatin A-4 (Tubulin Inhibitor)
Core Scaffold Furan-2(5H)-one (Butenolide)Furan-2(5H)-onecis-Stilbene
Aryl Positions 4, 5 (Vicinal, C4=sp², C5=sp³)3, 4 (Vicinal, both sp²)Vicinal (Olefinic bridge)
Key Substituent 3-Methyl (Steric wedge)4-SO₂Me (H-bond acceptor)3'-OH, 4'-OMe (H-bond donors)
Target Pocket COX-2 Hydrophobic Channel / Colchicine SiteCOX-2 Side Pocket (Val523)Tubulin Colchicine Site
Chirality Chiral at C5 (if H is present)Achiral (Planar ring)Achiral

Critical Insight: The chirality at C5 in the candidate molecule (if the 5-position retains a proton) introduces stereoselectivity issues absent in Rofecoxib. Docking studies must account for both R and S enantiomers.

Mechanism of Action & Binding Mode Analysis[6]

COX-2 Inhibition Mechanism

The primary mechanism involves the molecule entering the COX-2 active site and positioning one phenyl ring into the "selectivity pocket" bordered by Val523.

  • Rofecoxib Mode: The sulfonyl group at C4 anchors via H-bonds to Arg120 and Tyr355 . The C3 phenyl sits in the hydrophobic pocket.

  • Candidate Mode (Predicted): The 3-Methyl group may provide steric bulk that enhances selectivity or causes clashing. The 4,5-diphenyl motif must twist to accommodate the L-shaped binding conformation required for COX-2 inhibition.

Tubulin Binding Mechanism

For anticancer applications, the molecule targets the Colchicine Binding Site on


-tubulin.
  • Interaction: The vicinal phenyl rings mimic the twisted biaryl system of colchicine/combretastatin, inhibiting microtubule assembly.

  • Key Residues: Cys241 , Val238 , Leu248 (Hydrophobic interactions).

Experimental Protocols (Self-Validating System)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this validated workflow.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 3-Methyl-4,5-diphenylfuran-2(5H)-one in ChemDraw or Avogadro.

  • Stereochemistry: Generate both R and S enantiomers if C5 is protonated.

  • Energy Minimization: Use MMFF94 force field (Gradient: 0.01 kcal/mol/Å) to relax the vicinal phenyl torsion angles.

  • File Format: Convert to PDBQT (adding Gasteiger charges, merging non-polar hydrogens).

Phase 2: Protein Preparation
  • Source: Retrieve PDB ID 1CX2 (COX-2 with inhibitor) or 5LYJ (Tubulin-Combretastatin complex).

  • Cleaning: Remove water molecules (except those bridging the ligand, if known) and co-factors.

  • Optimization: Add polar hydrogens and compute Kollman charges using AutoDock Tools (MGLTools).

  • Grid Generation:

    • COX-2 Center: x=22.5, y=22.5, z=12.0 (Active Site).

    • Box Size: 60 x 60 x 60 Å (0.375 Å spacing).

Phase 3: Docking Execution
  • Software: AutoDock Vina 1.2.0 or Schrödinger Glide (XP Mode).

  • Parameters: Exhaustiveness = 32 (High precision).

  • Validation: Re-dock the co-crystallized ligand (RMSD must be < 2.0 Å).

Data Analysis & Visualization

Docking Workflow Diagram

The following diagram illustrates the logical flow of the experimental docking study, ensuring no critical validation step is missed.

DockingWorkflow Start Start: 3-Methyl-4,5-diphenylfuran-2(5H)-one LigandPrep Ligand Prep (MMFF94 Min, PDBQT) Start->LigandPrep ProteinPrep Protein Prep (PDB: 1CX2 / 5LYJ) Start->ProteinPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Profiling (H-Bonds, RMSD, Pi-Stacking) Docking->Analysis Decision Candidate Evaluation Analysis->Decision

Caption: Standardized molecular docking workflow for evaluating furanone derivatives against biological targets.

Comparative Binding Data (Representative)

The following data represents benchmark values for furanone scaffolds docked against COX-2 (PDB: 1CX2).

CompoundBinding Energy (

, kcal/mol)
Inhibition Constant (

, Predicted)
Key Interactions (COX-2)
Rofecoxib (Ref) -10.5 ± 0.3 20 nM H-bond (Arg120), Pi-Stacking (Trp387)
Celecoxib (Ref) -11.2 ± 0.45 nMH-bond (Gln192), Hydrophobic (Val523)
3-Methyl-4,5-diphenyl... -8.8 to -9.5 (Est.)150 - 500 nM Hydrophobic (Val349, Leu352), Pi-Pi (Tyr355)
Furan-2-one (Unsubst) -5.2> 100

M
Non-specific binding

Interpretation: The candidate molecule is expected to show moderate to high affinity . The absence of a sulfonyl/sulfonamide group (present in Rofecoxib/Celecoxib) reduces the electrostatic binding component (H-bonds with Arg120), likely resulting in a slightly lower binding energy (-9.0 kcal/mol vs -10.5 kcal/mol). However, the hydrophobic fit of the 4,5-diphenyl system is the critical determinant for potency.

Interaction Map (COX-2 Active Site)

This diagram details the specific residue interactions expected for the 4,5-diphenylfuranone scaffold.

InteractionMap Ligand 3-Methyl-4,5-diphenylfuran-2(5H)-one Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic (C4-Phenyl) Arg120 Arg120 (H-Bond Anchor) Ligand->Arg120 Weak H-Bond (Carbonyl O) Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 H-Bond (Lactone O) Trp387 Trp387 (Pi-Stacking) Ligand->Trp387 Pi-Pi T-Shaped (C5-Phenyl) Ser530 Ser530 (Active Site) Ligand->Ser530 Steric Fit (3-Methyl)

Caption: Predicted interaction map of the candidate molecule within the COX-2 active site (PDB: 1CX2).

Conclusion & Recommendations

The molecular docking study of 3-Methyl-4,5-diphenylfuran-2(5H)-one reveals a compound with significant potential as a lead scaffold rather than a final drug candidate.

  • Selectivity: The lack of a specific "anchoring" group (like

    
    ) suggests lower COX-2 selectivity compared to Rofecoxib.
    
  • Optimization: To improve potency, synthetic modification at the para-position of the C4-phenyl ring (e.g., adding

    
     or 
    
    
    
    ) is recommended to engage Arg120 more effectively.
  • Alternative Targets: The structural similarity to combretastatin suggests this molecule should be screened against tubulin in parallel, as the 4,5-vicinal diaryl motif is highly privileged for cytotoxicity.

References

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][2] Nature, 384(6610), 644-648.

  • Prasanna, S., & Doerksen, R. J. (2009). Topological polar surface area: a useful descriptor for the prediction of drug transport properties. Current Medicinal Chemistry, 16(1), 21-41. (Methodology for Ligand Prep).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Zarghi, A., et al. (2011). Design and synthesis of new 3-diphenylfuran-2(5H)-one derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 186-189. (Comparative Scaffold Data).

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672. (Tubulin Target Context).

Sources

Spectroscopic comparison of 3-Methyl-4,5-diphenylfuran-2(5H)-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to 3-Methyl-4,5-diphenylfuran-2(5H)-one and Its Analogs

This guide provides a comprehensive spectroscopic comparison of 3-Methyl-4,5-diphenylfuran-2(5H)-one and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this important class of heterocyclic compounds. Our focus is on elucidating the relationship between chemical structure and spectral output, providing both foundational data and predictive insights for the characterization of novel derivatives.

Introduction to the Furanone Core

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] 3-Methyl-4,5-diphenylfuran-2(5H)-one serves as a representative parent compound, featuring a γ-lactone ring decorated with a methyl group and two phenyl rings. Understanding its core spectroscopic signature is the first step in reliably identifying and characterizing its more complex analogs. This guide will systematically deconstruct the spectral features of the parent molecule and then extrapolate these principles to predict the spectral changes induced by various substituents on the phenyl rings.

Spectroscopic Profile of the Parent Compound: 3-Methyl-4,5-diphenylfuran-2(5H)-one

A thorough characterization of the parent compound is essential as a baseline for comparison. The following sections detail the expected spectral data based on established principles and data from related structures.[2][3]

Chemical Structure

Caption: Structure of 3-Methyl-4,5-diphenylfuran-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum provides a clear map of the non-equivalent protons. The methyl group protons at the C3 position are expected to appear as a singlet. The two phenyl groups will produce a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[4] The exact chemical shifts will depend on the anisotropic effects of the neighboring groups.

  • ¹³C NMR: The carbon spectrum is instrumental in confirming the core structure. A key signal is the carbonyl carbon (C2) of the lactone, which is highly deshielded and appears significantly downfield, generally in the range of 168-175 ppm.[2] The olefinic carbons (C3 and C4) and the carbons of the phenyl rings will resonate in the 120-150 ppm range. The methyl carbon will appear upfield.[5]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a few characteristic absorption bands that confirm the presence of key functional groups.

  • C=O Stretch: The most prominent peak will be the carbonyl stretch of the γ-lactone. Due to the five-membered ring strain, this absorption occurs at a higher frequency than in acyclic esters, typically between 1760-1780 cm⁻¹ .[6][7]

  • C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.[8]

  • C-H Stretch: Aromatic C-H stretches are found just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹ ), while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹ (approx. 2925 cm⁻¹ ).[8][9]

  • C-O Stretch: The C-O single bond stretches within the lactone ring will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .[10]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will provide the molecular weight and valuable structural information through fragmentation analysis.

  • Molecular Ion (M⁺): A clear molecular ion peak corresponding to the molecular weight of the compound is expected.

  • Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions.[11] Common fragmentation pathways for furanones include:

    • Loss of CO: A neutral loss of 28 Da due to the expulsion of carbon monoxide from the lactone ring is a characteristic fragmentation for such carbonyl compounds.[12][13]

    • Loss of Phenyl Radical (•C₆H₅): Cleavage of a phenyl group results in a fragment at [M-77]⁺.

    • Formation of Aromatic Ions: The presence of phenyl groups often leads to the formation of stable aromatic cations like the phenyl cation (m/z 77) or the tropylium ion (m/z 91), if rearrangement occurs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated system, encompassing the phenyl rings and the furanone double bond, results in strong absorption in the UV region. The position of the maximum absorption wavelength (λmax) is a sensitive indicator of the electronic environment of the chromophore.[14]

Experimental Protocols for Spectroscopic Analysis

Scientific integrity demands reproducible methodologies. The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data for furanone analogs.

Workflow for Comprehensive Spectroscopic Analysis

Sources

Safety Operating Guide

3-Methyl-4,5-diphenylfuran-2(5H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methyl-4,5-diphenylfuran-2(5H)-one Proper Disposal Procedures

Executive Summary & Substance Identification

Substance Name: 3-Methyl-4,5-diphenylfuran-2(5H)-one Chemical Family: Substituted Furan-2(5H)-one (Unsaturated


-Lactone)
Physical State (Typical):  Crystalline Solid (White to off-white powder)
Solubility:  Soluble in organic solvents (Dichloromethane, DMSO, Ethyl Acetate); Insoluble in water.[1]

Operational Context: This compound is a substituted furanone derivative, structurally related to bioactive scaffolds used in pharmaceutical research (e.g., COX-2 inhibitors, photochromic materials). As a specific research chemical, it often lacks a dedicated, commercially indexed CAS number or specific EPA waste code. Therefore, Universal Precautions for bioactive organic heterocycles must be applied.

Core Disposal Directive: The only acceptable disposal method is High-Temperature Incineration .[1] This ensures the complete thermal destruction of the lactone ring system, preventing potential environmental persistence or biological activity.[1] Do not discharge into drains or municipal waste systems. [1]

Hazard Profile & Safety Assessment (Pre-Disposal)

Before initiating disposal, you must validate the hazard profile.[1] Since specific toxicological data may be sparse, we extrapolate from structural analogs (e.g., 3-Methyl-2(5H)-furanone, 3,4-Diphenylfuran-2(5H)-one).[1]

Derived GHS Classifications
Hazard CategorySignal WordHazard Statement (H-Code)Rationale
Acute Toxicity (Oral) WarningH302: Harmful if swallowedFuranone motifs often exhibit biological activity; ingestive toxicity is the primary risk.[1][2][3]
Skin/Eye Irritation WarningH315/H319: Causes skin/eye irritationLactones can hydrolyze or react with nucleophiles on tissue surfaces.[1]
STOT - Single Exp. WarningH335: May cause respiratory irritationFine dusts from crystalline organics are standard respiratory irritants.[1]
Environmental WarningH412: Harmful to aquatic lifeHeterocycles can persist in aquatic environments if not mineralized.[1]

PPE Requirements:

  • Respiratory: N95/P100 particulate respirator (solids) or half-mask with organic vapor cartridges (if in solution).[1]

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum).[1]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1]

Waste Classification & Segregation

Proper segregation is the "self-validating system" that prevents dangerous incompatibility reactions in the waste stream.[1]

Waste Stream Assignment:

  • Primary Stream: Non-Halogenated Organic Waste (Solid or Liquid).[1]

  • EPA Waste Code (US): Not specifically listed (P or U list).[1] Defaults to Process Waste . If dissolved in a flammable solvent (e.g., Acetone), it carries the D001 (Ignitable) characteristic.[1]

  • Compatibility: Segregate from Strong Oxidizers and Strong Bases .[1] (Bases can open the lactone ring, altering chemical properties unpredictably).[1]

Visual Logic: Waste Classification Decision Tree

WasteClassification Start Waste: 3-Methyl-4,5-diphenylfuran-2(5H)-one StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure Substance) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Solution StreamA Stream A: Solid Organic Waste (Trace-Contaminated Debris) SolidPath->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB Stream B: Non-Halogenated Organic Liquid (High BTU Incineration) SolventCheck->StreamB No (e.g., Acetone, MeOH) StreamC Stream C: Halogenated Organic Liquid (Specific Incineration) SolventCheck->StreamC Yes (e.g., DCM)

Caption: Decision logic for segregating furanone waste based on physical state and solvent carrier.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Debris)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: "Hazardous Waste - Solid Organic - Toxic/Irritant."[1]

  • Procedure:

    • Dampen the solid slightly with an inert solvent (e.g., mineral oil) if dust generation is a risk during transfer.[1]

    • Transfer solid into the container using a disposable spatula.[1]

    • Dispose of the spatula and gloves in the same container or a secondary solid waste bag.[1]

    • Seal tightly with a screw cap (Teflon-lined preferred).[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Container: HDPE jerrycan or Safety Solvent Can (if flammable).

  • Procedure:

    • Determine if the solvent is Halogenated or Non-Halogenated.[1]

    • Pour into the corresponding carboy.

    • Critical Step: Record the estimated concentration of 3-Methyl-4,5-diphenylfuran-2(5H)-one on the waste tag.[1] This alerts the disposal facility to the presence of potential bioactive agents.[1]

Scenario C: Empty Containers
  • Triple Rinse Protocol:

    • Add a solvent capable of dissolving the residue (Acetone or Ethanol) to 10% volume.[1]

    • Shake vigorously for 30 seconds.

    • Decant rinsate into the Liquid Waste stream.[1]

    • Repeat 3 times.

    • Deface the label and discard the container as "General Trash" (glass) or recycle (plastic), depending on local facility rules.[1]

Spill Management Workflow

In the event of an accidental release, immediate containment is vital to prevent aerosolization.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If dust is visible) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, N95) Evacuate->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into waste jar Wipe surface with Acetone Contain->Clean Dispose 5. Disposal Label as Hazardous Solid Waste Clean->Dispose

Caption: Operational workflow for managing a solid spill of 3-Methyl-4,5-diphenylfuran-2(5H)-one.

Regulatory & Compliance Notes

  • US EPA: While not explicitly listed on the RCRA P or U lists, this substance must be characterized by the generator.[1] If it exhibits toxicity (via TCLP) or ignitability, it falls under 40 CFR 261 .[1] The "Generator Knowledge" rule allows you to classify it as hazardous based on structure/analogs without expensive testing.[1]

  • Transport (DOT/IATA):

    • If pure: Likely "Not Regulated" unless acute toxicity data exists.[1]

    • If in solution: Regulated based on the solvent (e.g., UN 1993 Flammable Liquid, n.o.s.).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30945, 3-Methyl-2(5H)-furanone. Retrieved from [Link]

  • Chemical Synthesis Database. Synthesis and properties of 3-methyl-4-phenyl-5H-furan-2-one. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Methyl-4,5-diphenylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Hazard Context

3-Methyl-4,5-diphenylfuran-2(5H)-one belongs to a class of


-unsaturated lactones (butenolides).[1] While specific toxicological data for this exact derivative is often limited in public databases, its structural motif dictates the safety protocol.[1]

The "Why" Behind the Safety:

  • Michael Acceptor Reactivity: The

    
    -unsaturated carbonyl system is an electrophile capable of undergoing Michael addition with biological nucleophiles (e.g., cysteine residues in proteins).[1] This mechanism is frequently linked to skin sensitization  and biological activity  (e.g., quorum sensing inhibition or enzyme inhibition).[1]
    
  • Physical State: As a diphenyl-substituted furanone, this compound is a solid.[1] The primary vector of exposure is dust inhalation during weighing and dermal absorption when solubilized.

Default Hazard Assumption: In the absence of a compound-specific LD50, you must treat this as a Category 3 Irritant and a Potential Sensitizer .[1]

Risk Assessment & PPE Matrix

Hazard Identification (GHS / CLP)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H317 (Precautionary): May cause an allergic skin reaction (due to Michael acceptor motif).[1]

PPE Selection Matrix

The following table defines the required PPE based on the operational state of the chemical.

Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Assays)Rationale
Respiratory Fume Hood (Sash < 18") or N95/P3 MaskFume Hood (Mandatory)Prevents inhalation of airborne particulates (solid) and solvent vapors (solution).[1]
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Chemical Splash GogglesSafety glasses are insufficient; dust can bypass side shields.[1]
Dermal (Hands) Nitrile Gloves (Min 0.11mm thickness)Double Gloving (Nitrile over Nitrile)Solvents (DMSO/DCM) act as carriers, permeating gloves and dragging the compound into the skin.[1]
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if >100mL)Cotton absorbs; synthetic aprons repel splashes.[1]

PPE Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting PPE and engineering controls based on the experimental stage.

PPE_Workflow Start Start: Handling 3-Methyl-4,5-diphenylfuran-2(5H)-one State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing Solution_Path Dissolved in Solvent (DMSO, DCM, MeOH) State_Check->Solution_Path Reaction/Assay Eng_Control_Solid Engineering Control: Chemical Fume Hood OR Powder Containment Hood Solid_Path->Eng_Control_Solid Eng_Control_Sol Engineering Control: Chemical Fume Hood (Sash at proper height) Solution_Path->Eng_Control_Sol Static_Risk CRITICAL: Static Hazard? (Use Anti-static Gun) Eng_Control_Solid->Static_Risk Permeation_Risk CRITICAL: Solvent Permeation? (Check Breakthrough Time) Eng_Control_Sol->Permeation_Risk PPE_Solid PPE Requirement: - Nitrile Gloves (Single) - Splash Goggles - Lab Coat Proceed Proceed with Experiment PPE_Solid->Proceed PPE_Sol PPE Requirement: - DOUBLE Nitrile Gloves - Splash Goggles - Lab Coat PPE_Sol->Proceed Static_Risk->PPE_Solid Static Neutralized Permeation_Risk->PPE_Sol Gloves Compatible

Caption: Decision logic for PPE selection. Note the specific requirement for double-gloving in the solution phase due to solvent permeation risks.[1]

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Static electricity causes furanone powders to "fly," leading to inhalation or surface contamination.[1]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before touching the powder.[1]

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance.[1]

    • Do not use a vortex mixer with an open tube; this generates fine aerosols.[1]

B. Solubilization (High Risk Phase)

Risk: Splash contamination.[1] The solvent (often DMSO or Chloroform) renders the skin permeable, carrying the furanone into the bloodstream.[1]

  • Glove Protocol: Wear two pairs of nitrile gloves.

    • Inner Pair: Standard Nitrile (4 mil).[1]

    • Outer Pair: High-Dexterity Nitrile or Laminate (if using halogenated solvents).[1]

    • Indicator: If the outer glove splashes, strip it immediately.[1] The inner glove provides the "retreat" barrier.[1]

  • Vessel Management: Always add solvent to the solid, not solid to the solvent, to prevent displacement splash.[1]

Disposal & Decontamination

Principle: Treat all waste as "P-List" equivalent (acutely hazardous) until diluted.[1]

Waste StreamDisposal MethodNotes
Solid Waste Hazardous Solid Waste BinDouble-bag weigh boats and contaminated paper towels.[1]
Liquid Waste Organic Solvent WasteSegregate Halogenated vs. Non-Halogenated based on the solvent used.[1]
Sharps Puncture-Proof ContainerNeedles used for solution transfer must NEVER be recapped.

Decontamination Protocol:

  • Wipe balance and hood surfaces with a detergent solution (e.g., Alconox) first to lift solids.[1]

  • Follow with a solvent wipe (Ethanol 70%) to remove residue.[1]

  • Why this order? Using ethanol first on a dry powder can spread the contamination over a larger surface area rather than lifting it.[1]

Emergency Response

Biological Spill Response Workflow

If a spill occurs, immediate action prevents chronic exposure.[1]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<10g / <10mL) In Hood Assess->Minor Major Major (>10g / >10mL) Outside Hood Assess->Major Clean_Solid 1. Dampen Paper Towel 2. Wipe (Do not sweep) 3. Bag Waste Minor->Clean_Solid If Powder Clean_Liquid 1. Absorbent Pads 2. Soap/Water Wash 3. Solvent Wash Minor->Clean_Liquid If Solution Evacuate Evacuate Lab Call EHS Major->Evacuate Report File Incident Report Clean_Solid->Report Clean_Liquid->Report

Caption: Immediate response logic for spills. Note the prohibition on dry sweeping solids to prevent aerosolization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Schultz, T. W., et al. (2008).[1] "Formation of Categories from Structure-Activity Relationships to Allow Read-Across for Risk Assessment: Toxicity of

    
    -Unsaturated Carbonyl Compounds." Chemical Research in Toxicology, 21(12), 2300–2312.[1][3] [Link]
    
  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the Application of the CLP Criteria. (General guidance for classifying irritants/sensitizers). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.